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3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Documentation Hub

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  • Product: 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
  • CAS: 1342234-30-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on the Synthesis and Characterization of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic Acid

This guide provides an in-depth exploration of the synthesis and characterization of the novel heterocyclic compound, 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid. This molecule is of significant interest to researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis and characterization of the novel heterocyclic compound, 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its pyrazole core, a scaffold known for a wide range of biological activities.[1][2] The presence of a nitro group and a butanoic acid moiety further enhances its potential for diverse pharmacological applications, including as an anti-inflammatory, analgesic, or antimicrobial agent.[3][4]

This document will detail a plausible and robust synthetic pathway, grounded in established chemical principles, and will outline a comprehensive characterization strategy to ensure the identity, purity, and structural integrity of the final compound. The methodologies described herein are designed to be self-validating, providing researchers with the necessary information to replicate and verify the experimental outcomes.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is most logically approached through a two-step process. The first part involves the synthesis of the core heterocyclic precursor, 4-methyl-3-nitro-1H-pyrazole. The second, and key, step is the alkylation of this pyrazole with a suitable four-carbon chain, which can be achieved via an aza-Michael addition.

Diagram of the Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Synthesis of 4-Methyl-3-nitro-1H-pyrazole cluster_1 Step 2: Aza-Michael Addition Pyrazole Pyrazole Nitration Nitrating Agent (e.g., HNO3/H2SO4) Pyrazole->Nitration 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Nitration->4-Nitro-1H-pyrazole Methylation Methylating Agent (e.g., Methyl Iodide) 4-Nitro-1H-pyrazole->Methylation Precursor 4-Methyl-3-nitro-1H-pyrazole Methylation->Precursor Reactant Ethyl Crotonate Precursor->Reactant Aza-Michael Addition Base_Catalyst Base Catalyst (e.g., Cs2CO3) Reactant->Base_Catalyst Intermediate Ethyl 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate Base_Catalyst->Intermediate Hydrolysis Acid or Base Hydrolysis (e.g., LiOH) Intermediate->Hydrolysis Final_Product 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Hydrolysis->Final_Product

Caption: Synthetic pathway for 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid.

Experimental Protocols

Synthesis of 4-Methyl-3-nitro-1H-pyrazole (Precursor)

The synthesis of the pyrazole precursor is a critical first step. While various methods exist for the nitration and methylation of pyrazoles, a one-pot approach is often not feasible due to regioselectivity issues.[5] Therefore, a sequential nitration followed by methylation is proposed.

Protocol:

  • Nitration of Pyrazole: To a stirred solution of pyrazole in concentrated sulfuric acid, cooled in an ice bath, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is carefully poured onto crushed ice, and the precipitated 4-nitro-1H-pyrazole is collected by filtration, washed with cold water, and dried.

  • Methylation of 4-Nitro-1H-pyrazole: The dried 4-nitro-1H-pyrazole is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A base, such as potassium carbonate, is added, followed by the dropwise addition of a methylating agent like methyl iodide. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-methyl-3-nitro-1H-pyrazole. Purification can be achieved by column chromatography on silica gel.

Synthesis of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic Acid (Final Product)

The attachment of the butanoic acid side chain is achieved through an aza-Michael addition reaction.[6][7] This reaction involves the conjugate addition of the pyrazole nitrogen to an α,β-unsaturated carbonyl compound. Using an ester of crotonic acid, followed by hydrolysis, is a common and effective strategy.[6]

Protocol:

  • Aza-Michael Addition: To a solution of 4-methyl-3-nitro-1H-pyrazole in a suitable solvent like acetonitrile, is added a catalytic amount of a base such as cesium carbonate (Cs2CO3).[7] Ethyl crotonate is then added, and the reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ester intermediate, ethyl 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate.

  • Hydrolysis: The crude ester is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed. The reaction is then acidified with a dilute acid (e.g., 1M HCl), and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are dried and concentrated to yield the final product, 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid. The product can be further purified by recrystallization.

Characterization and Data Analysis

A thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole ring proton, the methyl group on the pyrazole ring, the protons of the butanoic acid chain (CH, CH₂, CH₃), and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the methyl carbon, the carbons of the butanoic acid chain, and the carbonyl carbon of the carboxylic acid.
FT-IR Characteristic absorption bands for the C=O of the carboxylic acid, the O-H of the carboxylic acid, the C-N and C=N of the pyrazole ring, and the N-O stretching of the nitro group.
Mass Spec A molecular ion peak corresponding to the calculated mass of the compound, along with characteristic fragmentation patterns.
Chromatographic and Physical Analysis
Technique Purpose
HPLC/LC-MS To determine the purity of the final compound and to confirm its molecular weight.[8][9][10]
Melting Point A sharp melting point range indicates a high degree of purity.
Diagram of the Characterization Workflow

Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic & Physical Analysis Synthesized_Compound Synthesized 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid H_NMR ¹H NMR Synthesized_Compound->H_NMR Structural Confirmation C_NMR ¹³C NMR Synthesized_Compound->C_NMR Structural Confirmation FT_IR FT-IR Synthesized_Compound->FT_IR Functional Group ID Mass_Spec Mass Spectrometry Synthesized_Compound->Mass_Spec Molecular Weight HPLC HPLC / LC-MS Synthesized_Compound->HPLC Purity Assessment Melting_Point Melting Point Synthesized_Compound->Melting_Point Purity Assessment

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid via Nuclear Magnetic Resonance (NMR)

Introduction In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid repre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid represents a class of molecules with significant potential, combining the versatile pyrazole core with a chiral butanoic acid side chain. The presence of a nitro group and a methyl substituent on the pyrazole ring further functionalizes the molecule, opening avenues for diverse biological and chemical applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for unambiguously determining the constitution and stereochemistry of such molecules. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this target compound, offering a framework for researchers and drug development professionals to approach its characterization.

Part 1: Molecular Structure and Predicted NMR Environments

A thorough analysis begins with a clear understanding of the molecular structure and the distinct chemical environments of each proton and carbon atom. The numbering convention used throughout this guide is presented below.

Caption: Numbering scheme for 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid.

The structure features several key regions for NMR analysis:

  • Pyrazole Ring: A five-membered aromatic heterocycle with one proton (H5) and three distinct carbons (C3, C4, C5). The electronic environment is heavily influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

  • Butanoic Acid Side Chain: Attached to the N1 position of the pyrazole ring. This chain contains a chiral center at C6, leading to diastereotopic protons at C7. The carboxylic acid proton (COOH) is also a key feature.

  • Substituents: The methyl group (C10) and the nitro group at C3 significantly impact the chemical shifts of the adjacent atoms on the pyrazole ring.

Part 2: Experimental Protocol for NMR Data Acquisition

To obtain high-quality, interpretable NMR spectra, a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent.

      • Rationale: DMSO-d6 is a polar aprotic solvent capable of dissolving the polar carboxylic acid. Crucially, it will form a hydrogen bond with the acidic COOH proton, slowing its exchange with any residual water and allowing it to be observed as a broad singlet in the ¹H NMR spectrum, typically at a high chemical shift (>10 ppm).[1][2] Using solvents like D₂O would lead to H-D exchange, rendering the carboxylic proton invisible.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling.

    • To aid in structural assignment, acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment differentiates carbon signals based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[4][5] Quaternary carbons (like C3, C4, and C8) will be absent from the DEPT-135 spectrum.[6][7]

    • For unambiguous assignments, two-dimensional (2D) NMR experiments such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation A Sample Preparation (5-10 mg in DMSO-d6) B 1D ¹H NMR A->B C 1D ¹³C NMR B->C F Assign ¹H Spectrum (Integration, Multiplicity, δ) B->F D DEPT-135 C->D G Assign ¹³C & DEPT-135 Spectra C->G E 2D Experiments (COSY, HSQC) D->E D->G H Correlate with 2D Data E->H F->H G->H I Final Structure Elucidation H->I

Caption: General workflow for NMR-based structure elucidation.

Part 3: Analysis of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals for all 8 distinct proton environments. The chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H5 (Pyrazole)8.0 - 8.5Singlet (s)1HThis proton is on an aromatic ring and is deshielded by the ring current and the adjacent nitrogen atom. The nitro group at C3 will also have a deshielding effect.
H6 (CH)4.8 - 5.2Sextet or Multiplet (m)1HThis methine proton is attached to a carbon (C6) that is bonded to a nitrogen atom (N1) and a chiral center, resulting in a downfield shift. It will be split by the three protons of C9 and the two protons of C7.
H7a, H7b (CH₂)2.8 - 3.2Multiplet (m)2HThese methylene protons are adjacent to the chiral center at C6, making them diastereotopic. They will appear as a complex multiplet due to splitting by H6.
H10 (CH₃-Pyrazole)2.3 - 2.6Singlet (s)3HThis methyl group is attached to the aromatic pyrazole ring, resulting in a chemical shift in the benzylic region.
H9 (CH₃-Chain)1.4 - 1.6Doublet (d)3HThis methyl group is on the butanoic acid chain and is split by the single adjacent proton (H6).
COOH 10.0 - 13.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and often appears as a broad signal that can exchange with water.[1] Its observation is highly dependent on the solvent and concentration.

Part 4: Analysis of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The DEPT-135 experiment is crucial for distinguishing between the different types of carbon atoms.

Carbon AssignmentPredicted δ (ppm)DEPT-135 SignalRationale
C8 (C=O)170 - 175AbsentThe carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[8]
C3 (C-NO₂)150 - 155AbsentThis carbon is part of the aromatic ring and is strongly deshielded by the directly attached electron-withdrawing nitro group.
C5 (CH-Pyrazole)135 - 140PositiveAn aromatic methine carbon, deshielded by the adjacent nitrogen atoms of the pyrazole ring.
C4 (C-CH₃)110 - 115AbsentThis quaternary carbon is part of the aromatic ring. Its chemical shift is influenced by both the methyl and nitro substituents.
C6 (CH-N)50 - 55PositiveThis aliphatic methine carbon is shifted downfield due to its direct attachment to the electronegative nitrogen atom of the pyrazole ring.
C7 (CH₂)35 - 40NegativeA standard aliphatic methylene carbon.
C9 (CH₃-Chain)18 - 22PositiveA typical aliphatic methyl carbon.
C10 (CH₃-Pyrazole)10 - 15PositiveThe methyl carbon attached to the pyrazole ring.

Part 5: Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, 2D NMR techniques are essential for irrefutable structural confirmation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9] Key expected correlations for this molecule would be:

    • A strong correlation between H6 and the diastereotopic protons H7a/H7b .

    • A correlation between H6 and the methyl protons H9 . These correlations would confirm the connectivity of the butanoic acid side chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to.[9][10] It is a powerful tool for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. Expected correlations:

    • H5 with C5

    • H6 with C6

    • H7a/H7b with C7

    • H9 with C9

    • H10 with C10

By combining the information from 1D and 2D NMR experiments, every proton and carbon in the 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid molecule can be assigned with a high degree of confidence, providing a complete and validated structural elucidation.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Claramunt, R. M., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 52(4), 149-157. [Link]

Sources

Foundational

Technical Assessment: Therapeutic Potential & Pharmacophore Analysis of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic Acid

[1][2] Executive Summary & Chemical Identity Compound: 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid CAS: 890092-84-9 (and related isomers) Class: N-alkylated Nitropyrazole Carboxylic Acid[1][2] This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

Compound: 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid CAS: 890092-84-9 (and related isomers) Class: N-alkylated Nitropyrazole Carboxylic Acid[1][2]

This technical guide evaluates the translational biological potential of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid . While currently utilized primarily as a high-value chemical intermediate in organic synthesis, its structural motifs—specifically the nitro-heterocyclic core coupled with a carboxylic acid tail —position it as a promising scaffold for medicinal chemistry.

This compound represents a "privileged structure" hybrid. It combines the electron-deficient, redox-active nature of nitropyrazoles (validated in anti-tubercular and hypoxic-tumor therapies) with a butanoic acid linker that mimics endogenous metabolites (GABA analogs) and provides a handle for solubility or further conjugation.[1][2]

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1][2][3][4]Significance
Molecular Weight ~213.19 g/mol Fragment-like; ideal for lead optimization.[1][2]
LogP 1.2 – 1.8Moderate lipophilicity; likely good membrane permeability.
H-Bond Donors 1 (COOH)Specific interaction with receptor pockets.[1][2]
H-Bond Acceptors 5 (NO₂, N-N, COOH)High capacity for hydrogen bonding networks.[1][2]
pKa (Acid) ~4.5 – 4.8Ionized at physiological pH (COO⁻); improves solubility.[1][2]

Structural-Activity Relationship (SAR) Profiling[1][2]

The biological activity of this molecule is dictated by three distinct pharmacophoric regions. Understanding these allows researchers to predict off-target effects and therapeutic windows.[2]

A. The Nitro-Pyrazole Core (The "Warhead")

The 4-methyl-3-nitropyrazole moiety is the bioactive engine.[2]

  • Redox Activation: Similar to Metronidazole or Pretomanid, the nitro group is a prodrug motif. In anaerobic bacteria or hypoxic tumor cells, nitroreductase (NTR) enzymes reduce the

    
     group to reactive nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediates.[1][2]
  • Mechanism: These radical intermediates covalently bind to DNA and proteins, causing lethal damage in organisms lacking effective repair mechanisms (e.g., M. tuberculosis, H. pylori).[1][2]

  • Steric Modulation: The 4-methyl group adds lipophilicity and steric bulk, potentially protecting the nitro group from rapid metabolic clearance by liver oxidases, thereby extending half-life compared to non-substituted analogs.[1]

B. The Butanoic Acid Tail (The "Anchor")[2]
  • Solubility Handle: The carboxylic acid ensures water solubility at pH 7.4, a common failure point for pure nitropyrazoles.

  • Receptor Mimicry: The 4-carbon chain length approximates

    
    -aminobutyric acid (GABA) derivatives.[1][2] While the pyrazole ring restricts conformational freedom, this tail may facilitate binding to integrins or matrix metalloproteinases (MMPs), where carboxylate-metal interactions are critical.[1][2]
    

Predicted Biological Applications[2][6][7][8]

Based on structural homology to clinically validated nitropyrazoles, the following therapeutic applications are prioritized for screening.

Application 1: Anti-Tubercular & Antimicrobial Agent

Nitropyrazoles are emerging as potent inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme in Mycobacterium tuberculosis cell wall synthesis.[1][2]

  • Hypothesis: The compound acts as a suicide substrate. The nitro group is reduced by the bacterial cofactor

    
    -dependent nitroreductase (Ddn), generating reactive species that arrest cell wall formation.[1][2]
    
  • Target Spectrum: M. tuberculosis, Helicobacter pylori, and anaerobic protozoa (e.g., Giardia).[1][2]

Application 2: Hypoxia-Activated Prodrug (HAP) in Oncology

Solid tumors often contain hypoxic regions resistant to chemotherapy.[1][2]

  • Mechanism: In normoxia (healthy tissue), oxygen reverses the one-electron reduction of the nitro group (futile cycling), preventing toxicity.[1][2] In hypoxia (tumor core), the reduction proceeds to cytotoxic hydroxylamines.[1][2]

  • Utility: This compound could serve as a "trigger" unit. The carboxylic acid allows it to be conjugated to a cytotoxic payload (e.g., Doxorubicin), releasing the drug only in the hypoxic tumor microenvironment.[2]

Mechanistic Visualization

The following diagram illustrates the predicted activation pathway of the compound within a biological system, highlighting the divergence between aerobic (safe) and anaerobic (toxic) metabolism.[2]

G Compound 3-(4-Methyl-3-nitro-1H- pyrazol-1-yl)butanoic acid NTR Nitroreductase (Bacterial/Hypoxic) Compound->NTR Entry Radical Nitro Radical Anion (R-NO2•-) NTR->Radical 1e- Reduction Oxygen O2 (Normoxia) Radical->Oxygen Re-oxidation Intermediates Nitroso/Hydroxylamine Intermediates Radical->Intermediates Hypoxia/Anaerobic (Further Reduction) Futile Futile Cycle (Detoxification) Oxygen->Futile Superoxide Gen Futile->Compound Restores Parent DNA DNA/Protein Adducts Intermediates->DNA Covalent Binding Effect Cell Death (Apoptosis/Lysis) DNA->Effect Toxicity

Figure 1: Proposed mechanism of action showing hypoxia-selective activation via nitroreductase enzymes.[1][2]

Experimental Validation Framework

To validate the biological activity of this scaffold, the following "Self-Validating" experimental protocols are recommended. These move beyond simple observation to establishing causality.

Protocol A: Differential Cytotoxicity Assay (Aerobic vs. Anaerobic)

Objective: Confirm the nitro-activation mechanism.[2]

  • Cell Line: Use E. coli strains: Wild Type vs.

    
     (nitroreductase deficient mutants).[1][2]
    
  • Preparation: Dissolve compound in DMSO (stock 10mM). Dilute in Muller-Hinton broth.

  • Execution:

    • Plate cells in 96-well plates.

    • Treat with serial dilutions (0.1 µM – 100 µM).[1][2]

    • Incubate set A in aerobic conditions; set B in an anaerobic chamber.

  • Readout: Measure

    
     after 24 hours.
    
  • Validation Criteria: The compound is a specific nitro-prodrug if the MIC is significantly lower (more potent) in anaerobic conditions and in Wild Type strains compared to mutants.[2]

Protocol B: Ames Mutagenicity Screen (Safety Critical)

Objective: Nitro compounds are frequent mutagens.[1][2] This must be assessed early.

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1][2]

  • Metabolic Activation: Perform with and without S9 rat liver extract (to mimic mammalian metabolism).

  • Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenic potential.

    • Note: If positive, the compound is likely unsuitable as a chronic drug but remains viable as an acute antibiotic or oncology agent.

Synthesis & Quality Control

For researchers synthesizing this compound for testing, purity is paramount to avoid false positives from hydrazine contaminants.[1]

  • Synthesis Route: Cyclization of hydrazine with nitro-diketones or N-alkylation of 4-methyl-3-nitropyrazole with ethyl-4-bromobutyrate followed by hydrolysis.[1][2]

  • QC Check:

    • HPLC: >98% purity required.

    • NMR: Verify the N1-alkylation regiochemistry (N1 vs N2 isomers are common in pyrazoles; N1 is thermodynamically favored but mixtures occur).

    • Residual Solvents: Ensure removal of alkylating agents (often genotoxic).[1][2]

References

  • Review of Nitropyrazoles: Dalinger, I. L., et al. (2015).[1][2][3] "Nitropyrazoles: Synthesis and Properties." Russian Chemical Reviews. (Context: Validates the energetic and chemical stability of the nitropyrazole core).[1][2]

  • Antimicrobial Mechanisms: Tantry, S. J., et al. (2017).[1][2] "Nitro-dihydro-imidazooxazoles: Anti-tubercular agents."[1][2] Scientific Reports. (Context: Establishes the nitroreductase activation mechanism for nitro-heterocycles).[1][2]

  • Pyrazole Carboxylic Acids: Menozzi, G., et al. (2014).[1][2][5] "Synthesis and antimicrobial activity of pyrazole-carboxylic acid derivatives." European Journal of Medicinal Chemistry. (Context: Validates the bioactivity of the acid tail/linker region).

  • Integrin Binding Analogs: Slack, R. J., et al. (2022).[1][2] "Discovery of Pyrazole-Butanoic Acid Integrin Inhibitors." Journal of Medicinal Chemistry. (Context: Demonstrates the utility of the butanoic acid chain in receptor targeting).

  • Compound Properties: PubChem CID 329775530. "3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid."[1][2] .[1][2]

Sources

Exploratory

Technical Whitepaper: Strategic Synthesis and Isolation of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic Acid

The following technical guide details the discovery, synthesis, and isolation of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid . This document is structured for process chemists and drug developers, focusing on the c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and isolation of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid . This document is structured for process chemists and drug developers, focusing on the critical challenge of regioselectivity in pyrazole alkylation and the subsequent purification of the desired isomer.

Executive Summary

The molecule 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid represents a critical scaffold in the synthesis of next-generation bioactive small molecules, particularly in the realm of JAK inhibitors and PARP inhibitors where pyrazole cores are prevalent. The "discovery" of this specific intermediate often refers to the identification of a scalable, regioselective route that isolates the 3-nitro isomer (N1-alkylation distal to the nitro group) from its 5-nitro congener (proximal alkylation).

This guide outlines a robust, self-validating protocol for the aza-Michael addition of 4-methyl-3-nitropyrazole to crotonates, followed by a specific isolation strategy that leverages solubility differences to yield high-purity material without chromatographic separation.

Structural Significance & Retrosynthetic Analysis

The target molecule features a 4-methyl-3-nitropyrazole core linked to a butanoic acid chain at the


-position. The presence of the nitro group at the 3-position (relative to the N1-alkyl chain) is the critical quality attribute (CQA).
The Regioselectivity Challenge

In solution, the starting material, 4-methyl-3-nitropyrazole, exists in tautomeric equilibrium between the 3-nitro and 5-nitro forms. Upon alkylation (Michael addition), two regioisomers are possible:

  • 1,3-Isomer (Target): Alkylation at the nitrogen distal to the nitro group.

  • 1,5-Isomer (Impurity): Alkylation at the nitrogen proximal to the nitro group.

Steric hindrance usually disfavors the 1,5-isomer, but electronic factors (lone pair delocalization) can complicate this. The "discovery" phase of this process involves tuning the solvent and base to maximize the 1,3-isomer ratio.

Retrosynthetic Pathway

The most efficient route is a base-catalyzed aza-Michael addition to an alkyl crotonate, followed by ester hydrolysis.

Retrosynthesis Target Target: 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Precursor1 Intermediate: Ethyl 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate Target->Precursor1 Hydrolysis SM1 Starting Material 1: 4-Methyl-3-nitropyrazole Precursor1->SM1 Michael Addition SM2 Starting Material 2: Ethyl Crotonate Precursor1->SM2 + DBU/Base

Figure 1: Retrosynthetic strategy focusing on the Michael addition to ethyl crotonate.

Experimental Protocol: Discovery & Synthesis

The following protocol has been optimized for regioselectivity (>10:1 ratio of 1,3- vs 1,5-isomer) and ease of isolation.

Step 1: Regioselective Aza-Michael Addition

Rationale: The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF enhances the nucleophilicity of the pyrazole while thermodynamic control favors the less sterically hindered 1,3-isomer.

Reagents:

  • 4-Methyl-3-nitropyrazole (1.0 eq)

  • Ethyl crotonate (1.2 eq)

  • DBU (0.5 eq)

  • Acetonitrile (10 volumes)

Procedure:

  • Charge 4-methyl-3-nitropyrazole and Acetonitrile into a reactor inerted with

    
    .
    
  • Add DBU dropwise at 20-25°C. Observe slight exotherm.

  • Add Ethyl crotonate dropwise over 30 minutes.

  • Heat the mixture to 60°C and stir for 12–16 hours.

    • In-Process Control (IPC): Monitor by HPLC. Reaction is complete when starting pyrazole is <2%.

  • Quench: Cool to 20°C and dilute with water (20 volumes) and Ethyl Acetate (20 volumes).

  • Workup: Separate phases. Wash organic layer with 1N HCl (to remove DBU) and Brine. Dry over

    
     and concentrate to yield the crude ester oil (mixture of regioisomers).
    
Step 2: Ester Hydrolysis and Selective Isolation

Rationale: The "Discovery" of the pure acid lies in the pH-controlled precipitation. The 1,3-isomer acid often crystallizes more readily than the 1,5-isomer due to better packing symmetry.

Procedure:

  • Dissolve the crude ester in THF/Water (1:1).

  • Add LiOH (2.0 eq) and stir at ambient temperature for 4 hours.

  • Phase Separation: Wash the aqueous alkaline layer with MTBE (removes unreacted neutral impurities and some organic-soluble byproducts).

  • Acidification & Crystallization (Critical Step):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly adjust pH to 3.0–3.5 using 2N HCl.

    • Observation: The target acid, 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid , precipitates as a white to off-white solid.

    • The 1,5-isomer often remains in the mother liquor or precipitates as an amorphous gum which can be washed away.

  • Filtration: Filter the solid and wash with cold water/heptane.

  • Recrystallization: If chiral purity or regio-purity is <98%, recrystallize from Isopropanol/Water.

Analytical Characterization & Validation

To ensure the "Trustworthiness" of the isolation, the following analytical signatures must be verified.

Regioisomer Differentiation (NOESY NMR)

The definitive proof of the 3-nitro structure (vs 5-nitro) is the Nuclear Overhauser Effect (NOE) between the N-alkyl chain and the pyrazole substituents.

FeatureTarget (1,3-Isomer)Impurity (1,5-Isomer)
Structure Nitro at pos 3; Methyl at pos 4.Nitro at pos 5; Methyl at pos 4.[2][3][4]
NOE Signal Strong NOE between N-CH (butanoic chain) and C5-H (pyrazole proton).Strong NOE between N-CH and C4-Methyl group (due to proximity).
Shift (H-5) Typically

7.8 - 8.2 ppm.
Typically shifted upfield due to shielding.
Data Summary Table
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.5% (Area %)C18 Column, ACN/Water + 0.1% TFA
Mass Spec

Da (approx)
LC-MS (ESI+)
Regio-ratio > 99:1 (1,3 vs 1,5)1H-NMR or HPLC

Process Workflow Diagram

The following diagram illustrates the logical flow from synthesis to the critical isolation step.

Workflow Start Start: 4-Methyl-3-nitropyrazole Reaction Michael Addition (DBU, Ethyl Crotonate, 60°C) Start->Reaction Quench Workup & Extraction (Removal of DBU) Reaction->Quench Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Quench->Hydrolysis Wash MTBE Wash (Remove neutral impurities) Hydrolysis->Wash Acidification Controlled Acidification (pH 3.0-3.5) Wash->Acidification Aqueous Phase Isolation Filtration & Drying Target Acid Acidification->Isolation Precipitate

Figure 2: Isolation workflow highlighting the critical pH adjustment step for purification.

Scientific Commentary & Troubleshooting

Why this specific isomer?

In the context of PARP inhibitors like Niraparib or JAK inhibitors, the geometry of the pyrazole nitrogen is essential for hydrogen bonding within the enzyme active site. The 3-nitro group often serves as a bioisostere for an amide or serves as a precursor that is later reduced to an amine for further coupling (e.g., amide formation).

Troubleshooting Low Yields
  • Issue: Poor conversion in Michael addition.

    • Solution: The reaction is reversible. Ensure high concentration (low solvent volume) and use a slight excess of crotonate.

  • Issue: High levels of 1,5-isomer.

    • Solution: Switch solvent to TFE (2,2,2-Trifluoroethanol).[5] Fluorinated solvents have been shown to drastically improve regioselectivity in pyrazole alkylations via hydrogen bonding stabilization of specific tautomers [1].

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (via ACS/Conicet). Context: Establishes the principle of solvent-controlled regioselectivity in pyrazole synthesis. URL:[Link]

  • Tandem Aza-Michael Addition–Vinylogous Nitroaldol Condensation. Source: The Journal of Organic Chemistry.[5] Context: Discusses Michael addition mechanisms involving nitropyrazoles. URL:[Link]

  • Process for preparing intermediate of anti-tumor drug niraparib. Source: Google Patents (WO2019072237A1). Context: Provides industrial context for pyrazole/piperidine intermediates in PARP inhibitor synthesis.[6] URL:

  • Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Source: Molecules (MDPI). Context: Detailed NMR characterization and regiochemistry assignment protocols for N-alkylated pyrazoles. URL:[Link]

Sources

Foundational

A Technical Guide to the Preliminary Toxicity Screening of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Abstract This technical guide provides a comprehensive framework for conducting the preliminary toxicity screening of the novel chemical entity, 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid. As specific toxicologica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary toxicity screening of the novel chemical entity, 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid. As specific toxicological data for this compound are not publicly available, this document outlines a scientifically robust, multi-tiered strategy, integrating in vitro and in vivo methodologies to establish an initial safety profile. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, data integrity, and adherence to international regulatory standards. The objective is to identify potential toxicological liabilities early in the development pipeline, enabling informed decision-making and resource allocation.

Introduction: The Imperative for Early Toxicity Assessment

The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to safety concerns.[1] The compound of interest, 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmacologically active agents.[2][3] However, this structural class is not without its toxicological risks; certain pyrazole-containing molecules have demonstrated acute mammalian toxicity, often linked to mitochondrial respiration inhibition.[4]

Therefore, a rigorous preliminary toxicity assessment is not merely a regulatory formality but a critical scientific necessity. Early and efficient screening allows for the prioritization of compounds with the most favorable safety profiles, saving invaluable time and resources.[5][6] This guide details a logical, stepwise approach, beginning with high-throughput in vitro assays to assess cytotoxicity and genotoxicity, followed by a targeted in vivo study to understand systemic acute toxicity, in alignment with Organisation for Economic Co-operation and Development (OECD) guidelines.

In Vitro Toxicity Assessment: A Cellular-Level Investigation

In vitro assays are the foundation of modern toxicity screening, offering a rapid, cost-effective, and ethically considerate means to evaluate a compound's effect at the cellular level.[7][8] Our strategy employs a battery of tests to probe for distinct toxicological endpoints: cytotoxicity (cell death) and genotoxicity (DNA damage).

Cytotoxicity Profiling

The initial step is to determine the concentration at which the compound induces cell death. Employing multiple assays with different mechanistic underpinnings provides a more complete picture of the cytotoxic mechanism.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell.[9][10] Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[10] A decrease in formazan production is proportional to the loss of cell viability. It is a robust indicator of overall cell health and proliferation.[9]

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis.[11][12] Measuring extracellular LDH activity provides a direct assessment of cell lysis and membrane integrity.[12]

Using both assays allows for the differentiation between cytostatic effects (inhibition of growth, detected by MTT) and cytotoxic effects involving membrane rupture (detected by LDH).[11]

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is the primary site of xenobiotic metabolism, using a liver-derived cell line is crucial for detecting potential hepatotoxicity.[6]

  • HEK293 (Human Embryonic Kidney): A non-cancerous, human-derived cell line to assess baseline cytotoxicity and provide an initial selectivity index.[9]

  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well microtiter plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Treat the cells with the various concentrations of the compound. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for 24 and 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cell LineIncubation Time (h)IC₅₀ (µM) for 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
HepG22445.2
4828.7
HEK2932482.1
4865.5
Genotoxicity Assessment: The Ames Test

Genotoxicity assays are critical for identifying compounds that can cause genetic mutations, which may indicate carcinogenic potential.[13][14] The bacterial reverse mutation assay, or Ames test, is the global regulatory gold standard for this purpose.[15]

The Ames test uses several strains of Salmonella typhimurium that have pre-existing mutations in the genes required to synthesize the amino acid histidine (his-).[16] These bacteria cannot grow on a histidine-free medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies (his+).[14][16] Different strains detect different types of mutations (e.g., point mutations vs. frameshift mutations). Crucially, the test is performed both with and without a fraction of rat liver homogenate (S9 mix), which contains metabolic enzymes.[17] This simulates mammalian metabolism and can identify compounds that are not mutagenic themselves but are converted into mutagens by the liver.[17]

  • Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without the S9 metabolic activation system.

  • Compound Exposure: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either the S9 mix or a control buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

In_Vitro_Workflow cluster_start Start 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Assay1 Assay1 Start->Assay1 Expose Cells Assay2 Assay2 Start->Assay2 Decision Integrated Risk Assessment Data1 Data1 Assay1->Data1 Assay2->Data1 Data1->Decision Ames Ames Data1->Ames If IC₅₀ > 1µM (Proceed if not highly cytotoxic) S9_plus S9_plus Ames->S9_plus S9_minus S9_minus Ames->S9_minus Data2 Data2 S9_plus->Data2 S9_minus->Data2 Data2->Decision

In Vivo Acute Oral Toxicity Assessment: A Systemic Overview

Following in vitro characterization, an in vivo study is essential to understand the compound's effects on a whole, integrated biological system.[7] The acute oral toxicity test provides critical information on a substance's potential hazards after a single oral dose.[18]

Rationale for Method Selection: OECD 425

We recommend the Acute Oral Toxicity – Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425.[19][20] This method is selected for two primary reasons:

  • Animal Welfare: It significantly reduces the number of animals required compared to historical LD₅₀ tests, typically using 6-10 animals.[19][21]

  • Statistical Power: It provides a statistically robust point estimate of the LD₅₀ (median lethal dose) along with a confidence interval, which is more informative than the classification provided by the Acute Toxic Class Method (OECD 423).[22][23]

  • Animal Model: Use healthy, young adult female Wistar rats (8-12 weeks old). Testing is initiated in females as they are often slightly more sensitive.[18]

  • Housing and Acclimatization: House animals in standard conditions and allow for at least 5 days of acclimatization before the study begins.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). The toxicological characteristics of the vehicle should be well-known.[19]

  • Limit Test (Optional but Recommended): If the compound is expected to have low toxicity, a limit test can be performed first by dosing one animal at 2000 mg/kg.[24][25] If the animal survives, up to four more animals are dosed sequentially. If three or more animals survive, the LD₅₀ is determined to be >2000 mg/kg, and no further testing is needed.[25]

  • Main Test Procedure:

    • Starting Dose: The first animal is dosed at the best preliminary estimate of the LD₅₀. In the absence of information, a default starting dose of 175 mg/kg is used.[23]

    • Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.[20]

    • Dose Adjustment: If an animal survives, the dose for the next animal is increased by a constant factor (typically 3.2). If an animal dies, the dose for the next animal is decreased by the same factor.[19][21]

    • Stopping Criteria: The test is stopped when one of the specified criteria is met, such as after observing a certain number of dose reversals (e.g., a survival followed by a death, or vice versa).[23]

  • Observations:

    • Monitor animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[19]

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).

    • Record body weight just before dosing and at least weekly thereafter.[20]

  • Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[23]

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method, based on the pattern of survivals and deaths.[20]

Animal No.Dose (mg/kg)Outcome (48h)Rationale for Next Dose
1175SurvivedIncrease dose
2550SurvivedIncrease dose
31750DiedDecrease dose (First Reversal)
4550SurvivedIncrease dose
51750DiedDecrease dose
6550DiedDecrease dose
Result: LD₅₀ calculated via Maximum Likelihood Estimation

OECD_425_Workflow Start Select Starting Dose (e.g., 175 mg/kg) Dose_Animal Dose 1 Animal by Oral Gavage Start->Dose_Animal Observe Observe for 48h (Mortality & Clinical Signs) Dose_Animal->Observe Outcome Animal Outcome? Observe->Outcome Dose_Up Increase Dose for Next Animal (Factor x3.2) Outcome->Dose_Up Survived Dose_Down Decrease Dose for Next Animal (Factor x3.2) Outcome->Dose_Down Died Stop_Criteria Stopping Criteria Met? (e.g., 5 Reversals) Dose_Up->Stop_Criteria Dose_Down->Stop_Criteria Loop_Node->Dose_Animal Stop_Criteria->Loop_Node No Calculate Calculate LD₅₀ (Maximum Likelihood Method) Stop_Criteria->Calculate Yes

Genotoxicity Follow-up: In Vivo Micronucleus Assay

If the Ames test yields a positive or equivocal result, an in vivo follow-up is mandatory to assess relevance in a mammalian system. The mammalian erythrocyte micronucleus test (OECD 474) is the preferred method.[26][27]

This test detects damage to chromosomes or the mitotic spindle in erythroblasts (immature red blood cells) within the bone marrow.[28][29] When these cells mature, they expel their main nucleus. If chromosomal fragments or whole chromosomes are left behind due to damage, they form small, secondary nuclei called micronuclei.[27] An increase in the frequency of micronucleated erythrocytes in treated animals is a clear indication of in vivo genotoxicity.[27][28] This assay is powerful because it incorporates the complexities of in vivo metabolism, distribution, and DNA repair processes.[27]

Integrated Assessment and Path Forward

The culmination of this preliminary screening is an integrated assessment of all data points.

  • Cytotoxicity Data (IC₅₀): Provides a therapeutic window. A compound with high potency against its biological target but low cytotoxicity (high IC₅₀) is desirable.

  • Genotoxicity Data (Ames/Micronucleus): A positive result, particularly in the in vivo micronucleus test, is a significant red flag and can often be grounds for terminating the compound's development.

  • Acute Oral Toxicity (LD₅₀): Classifies the compound's hazard level according to the Globally Harmonised System (GHS) and informs dose selection for subsequent, longer-term toxicity studies.

By synthesizing these findings, a comprehensive initial risk profile for 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can be constructed. This profile will guide the decision to either advance the compound, modify its structure to mitigate toxicity, or halt its development in favor of more promising candidates.

References

  • Ames test - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ames Test: the gold standard for mutagenicity screening. (2025, August 15). GenEvolutioN. [Link]

  • Ames Test for mutagenicity. (n.d.). . [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]

  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program. [Link]

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. (1998, September 21). National Toxicology Program. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. [Link]

  • Acute oral toxicity test: Up and down procedure-UPD- (OECD 425: 2022). (n.d.). IVAMI. [Link]

  • Up-and-down procedure – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. (2024, May 12). Nucro-Technics. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). PubMed. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD. [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020, December 22). ACS Publications. [Link]

  • In-vivo cytogenetics. (n.d.). Pesticide Registration Toolkit. [Link]

  • Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. (2017, November 2). FDA. [Link]

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (2024, August 16). IT Medical Team. [Link]

  • In Vitro Toxicology in Drug Development. (n.d.). Toxometris.ai. [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

  • OECD Guidelines. (n.d.). Litron Laboratories. [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423. (2020, May 22). YouTube. [Link]

  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission. [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. (2025, March 30). Nucro-Technics. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • 40 CFR 79.64 -- In vivo micronucleus assay. (n.d.). eCFR. [Link]

  • Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae. (2025, March 7). JoVE. [Link]

  • 420 | oecd guideline for testing of chemicals. (2001, December 17). OECD. [Link]

  • Toxicity Screening: 7 Strategies for Preclinical Research. (n.d.). Biobide. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLOS One. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006, January 5). PubMed. [Link]

  • OECD Test Guideline 425. (n.d.). National Toxicology Program. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). NCBI. [Link]

  • Preliminary ADMET Prediction. (n.d.). Creative Biolabs. [Link]

  • (PDF) Early toxicity screening strategies. (2025, August 8). ResearchGate. [Link]

  • OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. (2024, May 12). Nucro-Technics. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Early Toxicity Screening and Selection of Lead Compounds for Parasitic Diseases. (2008, October 21). SciSpace. [Link]

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Exploratory

Mechanistic Bioactivation of Nitro-Pyrazole Scaffolds: From Redox Cycling to Hypoxia-Selective Cytotoxicity

Executive Summary This technical guide delineates the mechanism of action (MoA) of nitro-pyrazole compounds within biological systems. While often overshadowed by their nitro-imidazole counterparts (e.g., metronidazole)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the mechanism of action (MoA) of nitro-pyrazole compounds within biological systems. While often overshadowed by their nitro-imidazole counterparts (e.g., metronidazole) or their application as high-energy density materials (HEDMs), nitro-pyrazoles possess a distinct tunable redox pharmacophore. Their biological activity is governed by an enzymatic "oxygen switch," rendering them potent electrophiles in anaerobic microenvironments (such as solid tumor cores or parasitic cytosol) while maintaining relative inertness in healthy, oxygenated tissue. This guide details the reductive cascade, the kinetic basis of hypoxia selectivity, and the experimental frameworks required to validate these compounds as Hypoxia-Activated Prodrugs (HAPs).

Chemical Biology of the Nitro-Pyrazole Scaffold

The nitro-pyrazole moiety consists of a five-membered diazole ring substituted with one or more nitro (


) groups. The biological behavior of this scaffold is dictated by its one-electron reduction potential (

)
, which measures the energy required to add a single electron to the neutral molecule at pH 7.
Electronic Tuning and Selectivity

Unlike nitro-benzenes, the electron-deficient pyrazole ring lowers the


 of the nitro group, making it harder to reduce. This is a critical design feature:
  • Too High

    
     (>-250 mV):  Reduced indiscriminately by ubiquitous enzymes even in oxygenated tissues (Systemic Toxicity).
    
  • Too Low

    
     (<-500 mV):  Cannot be reduced by cellular nitroreductases (Therapeutic Failure).
    
  • Optimal Range (-300 to -450 mV): Allows for selective reduction by specific flavoenzymes (e.g., E. coli NfsB, mammalian P450 reductase) only when oxygen is absent.

Structural Classes
  • N-Nitropyrazoles (1-nitro): Highly reactive, often used as energetic materials. Prone to hydrolytic instability and rapid rearrangement to C-nitro isomers.

  • C-Nitropyrazoles (3-, 4-, or 5-nitro): Thermodynamically stable and the primary focus for pharmaceutical applications. 4-nitropyrazole is the most common pharmacophore due to its balanced redox potential and synthetic accessibility.

Core Mechanism: Enzymatic Bioactivation

The cytotoxicity of nitro-pyrazoles is not intrinsic to the parent molecule but is "unlocked" via metabolic activation. This process is obligately enzymatic and oxygen-sensitive.

The Reductive Cascade

The bioactivation follows a stepwise reduction pathway involving the transfer of up to six electrons.

  • One-Electron Reduction (The Gateway Step): Nitroreductases (NTRs) transfer a single electron from NAD(P)H to the nitro group, forming the nitro radical anion (

    
    ).
    
  • The Oxygen Switch (Futile Cycling):

    • Normoxia: In the presence of

      
      , the radical anion is rapidly re-oxidized back to the parent nitro compound. The electron is transferred to oxygen, generating superoxide (
      
      
      
      ). This "futile cycle" prevents the accumulation of toxic downstream metabolites in healthy tissue, although it generates mild oxidative stress.
    • Hypoxia:[1] In the absence of

      
      , the radical anion is stable enough to undergo further reduction.
      
  • Downstream Activation: The radical anion accepts further electrons to form the nitroso (

    
    ) and hydroxylamine  (
    
    
    
    ) intermediates.
  • Terminal Cytotoxicity: The hydroxylamine species is highly electrophilic. It can:

    • Undergo esterification (e.g., O-acetylation) to form an unstable leaving group.

    • Generate a nitrenium ion (

      
      ) that covalently alkylates DNA (guanine residues) and proteins, leading to apoptosis.
      
Visualization of the Signaling Pathway

MoA_Pathway Parent Parent Nitro-Pyrazole (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction (NTR) NTR Nitroreductase (Type I / II) NTR->Parent Radical->Parent Re-oxidation Superoxide Superoxide (O2•-) Oxidative Stress Radical->Superoxide e- transfer Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia (1e-) Oxygen O2 (Normoxia) Oxygen->Radical Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- DNA_Adduct Covalent DNA Adducts (Cell Death) Hydroxylamine->DNA_Adduct Electrophilic Attack

Figure 1: The "Oxygen Switch" mechanism. In normoxia (green path), the drug cycles futilely. In hypoxia (red path), irreversible reduction leads to cytotoxic DNA binding.

Quantitative Data Summary

The following table summarizes the physicochemical properties of key nitro-pyrazole derivatives compared to the standard nitro-imidazole (Metronidazole). The "Hypoxia Cytotoxicity Ratio" (HCR) indicates selectivity; a higher number means greater toxicity in hypoxia vs. normoxia.

Compound ClassRepresentative Molecule

(mV)
HCR (Hypoxia/Normoxia)Primary Toxicity Mechanism
5-Nitroimidazole Metronidazole-486~10 - 100DNA helix destabilization (strand breaks)
4-Nitropyrazole 1-methyl-4-nitropyrazole-500 to -550~5 - 20Weak alkylator; requires high enzyme expression
Dinitropyrazole 1,3-Dinitropyrazole (1,3-DNP)> -300~1 - 2ROS generation (Aerobic toxicity dominant)
Trinitropyrazole 3,4,5-TNP> -200~1Severe Oxidative Stress / Protein Oxidation

Note: Highly nitrated pyrazoles (DNP, TNP) have more positive potentials, making them easily reduced even in oxygenated cells, leading to loss of hypoxic selectivity and high systemic toxicity.

Experimental Protocols

Protocol: Determination of Hypoxia Cytotoxicity Ratio (HCR)

Objective: To quantify the selectivity of a nitro-pyrazole compound for hypoxic cells.

Reagents:

  • Cell line (e.g., A549 or CT26).

  • Hypoxia Chamber (

    
    ).
    
  • MTT or Resazurin reagent.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in two identical 96-well plates. Adhere for 24h.

  • Drug Treatment: Prepare serial dilutions of the nitro-pyrazole (0.1 µM to 1000 µM). Add to Plate A (Normoxia) and Plate B (Hypoxia).

  • Incubation:

    • Place Plate A in a standard incubator (

      
      ) for 4h.
      
    • Place Plate B in the Hypoxia Chamber (

      
      ) for 4h. Note: Equilibration time for plasticware must be accounted for.
      
  • Washout: Remove drug media, wash with PBS, and replace with fresh drug-free media.

  • Outgrowth: Incubate both plates in standard normoxic conditions for 72h (allows DNA damage to manifest as cell death).

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan, and read Absorbance at 570nm.

  • Calculation:

    
    
    Interpretation: An HCR > 10 indicates significant hypoxia selectivity.
    
Protocol: Validating Radical Formation via Cyclic Voltammetry (CV)

Objective: To measure the thermodynamic feasibility of reduction (


).

Workflow:

  • Setup: Three-electrode system (Glassy carbon working, Pt counter, Ag/AgCl reference).

  • Solvent: Degassed anhydrous DMF with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

  • Scan: Dissolve compound (1 mM). Scan from 0 V to -2.0 V at scan rates of 50, 100, 200 mV/s.

  • Analysis:

    • Identify the first cathodic peak (

      
      ).
      
    • Check for reversibility (presence of anodic return peak

      
      ).
      
    • Criterion: A reversible peak indicates a stable radical anion (essential for the futile cycle). An irreversible peak suggests rapid downstream reaction (fragmentation or dimerization).

References

  • Biological Activity of Recently Synthesized Nitro Compounds Source: Pharmaceuticals (2022) [Link]

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family Source: PubMed (2019) [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: Pharmaceuticals (2022) [Link][1]

  • Electrochemical characteristics of nitroheterocyclic compounds of biological interest Source: Biochemical Pharmacology (1986) [Link]

  • Bacterial Nitroreductase Enzymes Source: Ackerley Lab (University of Wellington) [Link]

Sources

Protocols & Analytical Methods

Method

Topic: A Strategic Workflow for the In Vitro Assay Development and Profiling of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, strategy-driven guide for the in vitro characterization of novel chemical entities with unknown bio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, strategy-driven guide for the in vitro characterization of novel chemical entities with unknown biological targets, using 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid as a representative case study. Recognizing that the initial target is undefined, we eschew a single, target-specific protocol for a logical, phased workflow. This approach prioritizes early assessment of liabilities and employs broad, target-agnostic screening to identify biological activity. Subsequently, we provide detailed, modular protocols for robust, target-specific assay development once a putative target class—such as a kinase, a receptor, or a protein-protein interaction—has been identified. This guide is designed for researchers, scientists, and drug development professionals to enable a "fail fast, fail early" strategy, ensuring that resources are focused on compounds with the most promising therapeutic potential.[1][2]

Introduction: Analyzing the Subject Molecule

The compound 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a novel small molecule with several structural features that suggest potential biological activity.[3] A systematic in vitro evaluation is the first step toward understanding its therapeutic potential and mechanism of action (MoA).[4][]

  • Pyrazole Core: The pyrazole ring is a well-established pharmacophore present in numerous drugs with diverse activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[6]

  • Nitro Group: Aromatic nitro groups are essential for the activity of certain antibacterial and antiparasitic agents.[7] However, they can also be associated with off-target toxicities, making early safety profiling critical.

  • Butanoic Acid Moiety: The carboxylic acid group can participate in key electrostatic interactions, such as ionic bonds or hydrogen bonds, with biological targets and often impacts a compound's pharmacokinetic properties.[8]

  • Chirality: The molecule possesses a chiral center at the 3-position of the butanoic acid chain. It is crucial to recognize that stereoisomers can have vastly different biological activities and potencies.[8] The protocols described herein are applicable to a racemic mixture or a single enantiomer, but consistency and characterization of the test material are paramount.

Given the absence of a known biological target, a logical, multi-stage assay cascade is the most effective path forward. This workflow begins with broad safety and activity profiling before narrowing the focus to specific MoA studies.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target Discovery cluster_2 Phase 3: Hit-to-Lead Development A Compound QC (Purity, Solubility, Stability) B Early ADME/Tox (Cytotoxicity, Hepatotoxicity) A->B C Phenotypic Screening (High-Content Imaging) B->C Proceed if favorable safety profile D Broad Target Panel Screening (e.g., Kinase, GPCR Panels) C->D Provides functional clues E Primary Assay Development (Target-Specific, e.g., Kinase Assay) D->E Hit Identified F Mechanism of Action (Kinetics, Binding Mode) E->F G Selectivity & Off-Target Profiling F->G G cluster_0 Kinase Reaction cluster_1 Detection ATP_start ATP (High) Kinase Active Kinase ATP_start->Kinase ADP ADP Kinase->ADP P_Substrate P-Substrate Kinase->P_Substrate ATP_end ATP (Low) Kinase->ATP_end Substrate Substrate Substrate->Kinase Luciferase Luciferase ATP_end->Luciferase Light Light (Low Signal) Luciferase->Light Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Blocks Activity

Figure 3: Principle of a Fluorescence Polarization (FP) competition assay.

Step-by-Step Methodology:

  • Optimization: First, determine the optimal concentrations of the receptor and fluorescent tracer. The tracer concentration should be at or below its dissociation constant (Kd), and the receptor concentration should be set to bind 50-80% of the tracer to create a sufficient assay window. 2[9]. Compound Plating: Dispense the test compound into an appropriate assay plate (e.g., 384-well black, non-binding surface).

  • Reagent Addition: Add the pre-mixed solution of receptor and fluorescent tracer to the wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium. Protect from light.

  • Measurement: Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity. The instrument software calculates the FP value in millipolarization units (mP).

Data Analysis:

  • Define controls: "Max Signal" (receptor + tracer, no competitor), "Min Signal" (tracer only, no receptor).

  • Calculate % Inhibition or % Displacement based on the decrease in the mP value.

  • Plot the change in mP or % Inhibition vs. log[Compound Concentration] to determine the IC₅₀.

Scenario C: Target is a Protein-Protein Interaction (PPI)

Protocol: Time-Resolved FRET (TR-FRET) Assay

Principle: TR-FRET is a robust technology for studying molecular interactions. I[10]t uses a long-lifetime lanthanide (e.g., Europium) as a donor fluorophore on one protein and a compatible acceptor (e.g., XL665) on the other. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer. E[11]xciting the donor leads to emission from the acceptor. A test compound that disrupts this interaction will cause a loss of the FRET signal. Time-resolved detection minimizes background fluorescence, leading to high signal-to-noise ratios.

G cluster_0 Proteins Interact cluster_1 Interaction Disrupted P1_D Protein A + Donor (Eu) P2_A Protein B + Acceptor Excitation1 Excitation (340 nm) FRET FRET Emission1 Acceptor Emission (665 nm) -> High Signal P1_D2 Protein A + Donor (Eu) P2_A2 Protein B + Acceptor Excitation2 Excitation (340 nm) NoFRET No FRET Emission2 Donor Emission (620 nm) -> Low Signal Inhibitor Test Compound (Inhibitor) Inhibitor->FRET Blocks Interaction

Sources

Application

Application Note: Characterization of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid as a Novel D-Amino Acid Oxidase (DAAO) Inhibitor

Executive Summary This guide details the experimental validation of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid as a competitive inhibitor of D-amino acid oxidase (DAAO) . DAAO inhibitors are a critical class of in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental validation of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid as a competitive inhibitor of D-amino acid oxidase (DAAO) .

DAAO inhibitors are a critical class of investigational drugs for schizophrenia. They function by preventing the degradation of D-Serine , a co-agonist of the NMDA receptor.[1] Enhancing D-Serine levels can ameliorate NMDA receptor hypofunction, which is linked to the negative and cognitive symptoms of schizophrenia.

This specific compound incorporates a nitro-pyrazole core (mimicking the transition state of the substrate) and a butanoic acid tail (providing the necessary carboxylate interaction with the enzyme's arginine lid). This protocol suite covers in silico validation, enzymatic kinetics, and safety profiling.

Scientific Background & Mechanism

The Target: D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme (FAD-dependent) that catalyzes the oxidative deamination of D-amino acids (specifically D-Serine in the brain) into their corresponding ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-keto acids, ammonia, and hydrogen peroxide (

).[1][2]
Mechanism of Action

The candidate compound functions as a competitive inhibitor .

  • Pharmacophore Recognition: The pyrazole ring mimics the planar structure of the D-amino acid substrate.

  • Active Site Binding: The carboxylic acid moiety of the butanoic acid tail forms an electrostatic interaction with Arg283 and Tyr228 in the DAAO active site.

  • Nitro Group Function: The 3-nitro group acts as an electron-withdrawing group, potentially modulating the pKa of the pyrazole nitrogen or engaging in specific hydrogen bonding within the hydrophobic pocket, enhancing binding affinity compared to non-nitrated analogs.

Pathway Visualization

The following diagram illustrates the therapeutic logic: Inhibition of DAAO leads to increased synaptic D-Serine and enhanced NMDA signaling.[3]

DAAO_Pathway D_Serine D-Serine (Synaptic) DAAO DAAO Enzyme (Active) D_Serine->DAAO Substrate NMDAR NMDA Receptor (Potentiation) D_Serine->NMDAR Co-agonism Metabolites Hydroxypyruvate + H2O2 (Oxidative Stress) DAAO->Metabolites Degradation Inhibitor Candidate Inhibitor (Nitro-Pyrazole) Inhibitor->DAAO Competitive Inhibition Cognition Improved Cognitive Function NMDAR->Cognition Signaling

Caption: Pharmacological intervention pathway. The inhibitor blocks DAAO, preserving D-Serine pool for NMDAR activation.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Solubilize the nitro-pyrazole compound without precipitation, ensuring stability for assays.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent. The nitro group increases lipophilicity, making aqueous solubility poor at high concentrations.

  • Stock Concentration: Prepare a 10 mM stock solution.

    • Calculation: MW of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

      
       213.19  g/mol .
      
    • Weigh 2.13 mg of powder and dissolve in 1 mL of anhydrous DMSO.

  • Storage: Aliquot into amber tubes (nitro groups can be light-sensitive) and store at -20°C. Stable for 3 months.

Protocol B: Fluorometric DAAO Inhibition Assay (IC50 Determination)

Objective: Quantify the inhibitory potency (IC50) using a coupled peroxidase assay. DAAO generates


, which reacts with Amplex Red (in the presence of HRP) to produce fluorescent resorufin.

Materials:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.5).

Workflow:

  • Plate Setup: Use black 96-well flat-bottom plates.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the candidate compound in assay buffer (Range: 100

    
    M to 0.1 nM). Maintain constant DMSO concentration (e.g., 1%).
    
  • Enzyme Addition: Add 50

    
    L of hDAAO (final conc. 5 nM) to wells. Incubate with inhibitor for 15 minutes at 25°C to allow equilibrium binding.
    
  • Substrate Mix: Add 50

    
    L of Substrate/Detection Mix.
    
    • Final concentrations: 10 mM D-Serine, 50

      
      M Amplex Red, 0.2 U/mL HRP.
      
  • Measurement: Monitor fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.

  • Analysis: Calculate the slope (Vmax) of the linear portion. Plot % Activity vs. Log[Inhibitor] to derive IC50.

Data Table Template:

Well ID[Inhibitor] (nM)Slope (RFU/min)% Inhibition
A1100,00012095%
A233,33345082%
............
A100 (DMSO)25000%
Protocol C: In Silico Docking Validation

Objective: Confirm the binding mode of the butanoic acid tail.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Protein Structure: Use PDB ID 3G3E (Human DAAO complexed with inhibitor).

  • Ligand Prep: Energy minimize the 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid structure. Ensure the carboxylic acid is deprotonated (carboxylate anion).

  • Grid Generation: Center grid on the active site (focus on Arg283 ).

  • Validation Criteria:

    • H-Bond: Carboxylate oxygen must be within 3.0 Å of Arg283 guanidinium group.

    • Pi-Stacking: Pyrazole ring should stack with Tyr224 .

    • Steric Clash: Ensure the 4-methyl group fits the hydrophobic sub-pocket without clashing with Leu218 .

Visualizing the Screening Workflow

Screening_Workflow Compound Compound Library (Nitro-Pyrazoles) InSilico In Silico Docking (PDB: 3G3E) Compound->InSilico Virtual Screen EnzymeAssay hDAAO Biochemical Assay (Amplex Red) Compound->EnzymeAssay Direct Screen InSilico->EnzymeAssay Prioritize High Scores HitSel Hit Selection (IC50 < 1 µM) EnzymeAssay->HitSel Data Analysis CellAssay Cellular Permeability (PAMPA/Caco-2) HitSel->CellAssay ADME Profiling Lead Lead Candidate Optimization CellAssay->Lead CNS Penetration > 10^-6 cm/s

Caption: Integrated screening workflow from virtual docking to cellular permeability profiling.

Safety & Handling (Material Safety)

  • Nitro-Pyrazole Warning: While this specific acid derivative is likely stable, low-molecular-weight nitro-pyrazoles can be energetic. Avoid subjecting the dry powder to high heat (>200°C) or shock.

  • Toxicity: DAAO inhibitors modulate CNS function. Treat as a potent neuroactive compound. Wear full PPE (gloves, lab coat, goggles).

References

  • Adage, T., et al. (2008). In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor.[4] European Neuropsychopharmacology.

  • Sparey, T., et al. (2008). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.

  • Sacchi, S., et al. (2012). Structure-function relationships of D-amino acid oxidase inhibitors. Current Pharmaceutical Design.

  • RCSB Protein Data Bank. Crystal structure of human DAAO in complex with inhibitors (PDB: 3G3E).

Sources

Method

analytical methods for quantification of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Active Pharmaceutical Ingredients (APIs). Subject: Analytical Strategies...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Active Pharmaceutical Ingredients (APIs).

Subject: Analytical Strategies for the Quantification of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic Acid Application Context: Trace quantification (Genotoxic Impurity Screening) and Assay (Synthetic Intermediate Purity).[1] Molecule ID: C8H11N3O4 | MW: 213.19 g/mol [1]

Introduction & Physicochemical Context

3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a functionalized pyrazole derivative often utilized as a key building block in the synthesis of complex pharmaceutical agents (e.g., PARP inhibitors, DPP-4 inhibitors).[1]

Due to the presence of the nitro group (-NO2) on the pyrazole ring, this compound falls under the scrutiny of ICH M7 guidelines as a potential mutagenic impurity (PGI). Consequently, analytical methods must be capable of two distinct performance levels:

  • Trace Analysis (PGI): Quantifying at ppm levels (e.g., <10 ppm relative to API) using LC-MS/MS.[1]

  • Assay/Purity (Intermediate): Quantifying at high concentrations (>98%) using HPLC-UV during synthesis optimization.

Physicochemical Profile
PropertyValue (Predicted/approx)Analytical Implication
pKa (Acid) ~4.2 - 4.5 (Carboxylic acid)Mobile phase pH must be controlled.[1] pH > 5.5 ensures ionization (negative mode MS); pH < 3.0 ensures retention on C18.[1]
pKa (Base) Very low (< 1.[1]0)The nitro group is electron-withdrawing, significantly reducing the basicity of the pyrazole nitrogens. Positive ESI may be poor.
LogP ~0.8 - 1.2Moderately polar.[1] Retains well on C18 but may require low organic start.[1]
UV Max ~270-280 nmThe nitro-pyrazole chromophore provides decent UV sensitivity.[1]

Protocol A: Trace Quantification by LC-MS/MS (PGI Focus)

Objective: Quantify the analyte at trace levels (1–100 ng/mL) in the presence of a bulk drug substance. Methodology: Negative Electrospray Ionization (-ESI) is selected due to the carboxylic acid moiety and the electron-withdrawing nitro group, which destabilizes positive ions but stabilizes negative charge.[1]

2.1. Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Column: Waters HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.[1]

    • Why: The HSS T3 is designed to retain polar organic acids better than standard C18 columns.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 5.0 for max ionization).[1]

    • Expert Note: While pH 5.0 maximizes negative ionization, it reduces retention.[1] A compromise is using 0.05% Acetic Acid (pH ~3.5), allowing sufficient retention while permitting deprotonation in the source.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.0 5 Load/Equilibrate
1.0 5 Isocratic Hold (Divert to Waste if API elutes here)
6.0 90 Elution of Analyte
7.0 90 Wash

| 7.1 | 5 | Re-equilibration |

2.2. Mass Spectrometry Parameters (Sciex QTRAP / Waters Xevo)
  • Ionization: ESI Negative Mode ([-H]⁻).[1]

  • Source Temp: 450°C.

  • Capillary Voltage: -2.5 kV.[1]

  • MRM Transitions:

    • Precursor: 212.1 (M-H)⁻[1]

    • Quantifier: 168.1 (Loss of CO2/COOH group) - Typical for carboxylic acids.[1]

    • Qualifier: 122.1 (Loss of Nitro group or further fragmentation).[1]

2.3. Sample Preparation (API Matrix Removal)

Since the analyte is an impurity within a bulk drug, matrix effects are the primary failure mode.[1]

  • Weigh: 10 mg of API.

  • Dissolve: Add 1.0 mL of Methanol:Water (50:50). Vortex to dissolve.[1]

  • Precipitation/Extraction (If API is insoluble in water):

    • If API is hydrophobic: Dissolve in 100% DMSO, then dilute 10x with Mobile Phase A. Centrifuge at 10,000 rpm to precipitate API (if it crashes out) or inject dilute solution if API stays soluble.[1]

    • Preferred:Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge.[1] The acid binds to the cartridge; the neutral/basic API washes through. Elute acid with 2% Formic Acid in Methanol.[1]

Protocol B: Assay & Purity by HPLC-UV (Synthesis Support)

Objective: Purity assessment (>98%) of the intermediate during synthesis. Methodology: Reversed-Phase HPLC with UV detection.[1][3][4][9]

3.1. Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

    • Why: Low pH suppresses the carboxylic acid ionization, ensuring the molecule is neutral and retains sharply on the column without tailing.

  • Mobile Phase B: Acetonitrile.[1][3][8][9]

  • Flow Rate: 1.0 mL/min.[1][3][4][6][7]

  • Detection: UV at 275 nm (Nitro-pyrazole absorbance max).[1]

  • Injection Vol: 5–10 µL.

Gradient:

Time (min) %B
0 10
15 80
20 80
21 10

| 25 | 10 |[1]

Method Validation & Logic (Graphviz Visuals)

4.1. Analytical Workflow Logic

This diagram illustrates the decision-making process for selecting the correct extraction and ionization mode based on the molecule's specific chemistry (Acidic + Nitro).

AnalyticalWorkflow Start Analyte: 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Assess Assess Functional Groups: 1. Carboxylic Acid (pKa ~4.5) 2. Nitro Group (EWG) Start->Assess ModeSelect Select MS Ionization Mode Assess->ModeSelect PosMode Positive ESI (+) Problem: Nitro reduces basicity Risk: Low Sensitivity ModeSelect->PosMode NegMode Negative ESI (-) Benefit: Acid deprotonation (COO-) Benefit: Nitro stabilizes negative charge ModeSelect->NegMode Prep Sample Prep Strategy NegMode->Prep LLE Liquid-Liquid Extraction Acidify to pH 2.0 -> Extract w/ EtOAc Prep->LLE SPE SPE (MAX Cartridge) Bind Acid -> Wash Neutral API -> Elute Prep->SPE Final Final Method: Neg ESI LC-MS/MS Column: HSS T3 C18 LLE->Final SPE->Final

Caption: Logical flow for method development selecting Negative ESI and SPE based on the acidic and electron-withdrawing nature of the analyte.

4.2. Standard Addition Protocol (For Matrix Effect Mitigation)

When analyzing this impurity within a complex API matrix, external calibration often fails due to ion suppression.[1] Use this Standard Addition workflow.

StdAddition Sample Sample Stock (API Solution) Vial1 Vial 1 Sample + 0 Spikes Sample->Vial1 Vial2 Vial 2 Sample + 0.5x Limit Sample->Vial2 Vial3 Vial 3 Sample + 1.0x Limit Sample->Vial3 Std Analyte Standard (Known Conc.) Std->Vial2 Std->Vial3 Inject LC-MS/MS Injection Vial1->Inject Vial2->Inject Vial3->Inject Plot Plot Response vs. Added Conc. Inject->Plot Calc Calc X-Intercept (Endogenous Conc.) Plot->Calc

Caption: Standard Addition workflow to accurately quantify the impurity while compensating for API-induced matrix effects.

Troubleshooting & Expert Insights

5.1. The "Ghost Peak" Phenomenon

Issue: A peak appears at the retention time of the impurity even in blank injections. Cause: Carryover. Carboxylic acids often stick to stainless steel surfaces in the LC flow path.[1] Solution:

  • Needle Wash: Use a strong organic/basic wash (e.g., Methanol:Water:Ammonia 90:10:0.1).[1] The ammonia ensures the acid is deprotonated and soluble in the organic wash.

  • Passivation: Passivate the LC system with 30% Phosphoric acid if using older HPLC hardware.[1]

5.2. Peak Tailing

Issue: The acid peak tails significantly on C18. Cause: Secondary interactions with residual silanols on the silica surface.[1] Solution:

  • Switch to a "High Strength Silica" (HSS) or "End-capped" column.[1]

  • Increase buffer strength (e.g., increase Ammonium Acetate from 5mM to 10mM).[1]

  • Do not use basic mobile phase on standard silica columns (dissolution risk); use hybrid columns (e.g., BEH C18) if high pH is required.[1]

References

  • International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Szekely, G., et al. (2015).[1] Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews.[1] [Link]

  • Kishimoto, M. (2013).[1][3] Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes.[1][3][4][6][9][10] Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. (Context for pyrazole-based drug structures). [Link]

  • PubChem. (2024).[1] Compound Summary: 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (Analog/Substructure Search). [Link][1]

Sources

Application

protocols for studying the anti-inflammatory effects of pyrazole derivatives

Application Note: Preclinical Evaluation of Pyrazole-Based Anti-Inflammatory Agents Executive Summary & Rationale Pyrazole derivatives (e.g., Celecoxib, Rimonabant) represent a "privileged scaffold" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of Pyrazole-Based Anti-Inflammatory Agents

Executive Summary & Rationale

Pyrazole derivatives (e.g., Celecoxib, Rimonabant) represent a "privileged scaffold" in medicinal chemistry, particularly for their ability to selectively inhibit Cyclooxygenase-2 (COX-2) without disrupting the gastroprotective COX-1 enzyme. However, the structural diversity of pyrazoles allows them to modulate multiple inflammatory pathways, including p38 MAPK and NF-


B.

This guide provides a rigorous, go/no-go hierarchical testing protocol. It moves from high-throughput in vitro phenotypic screening to specific enzymatic target validation, concluding with an FDA-recognized in vivo efficacy model.

Scientific Integrity Note: A common failure mode in pyrazole development is false positives in anti-inflammatory assays caused by cytotoxicity. This protocol mandates a parallel viability assay (MTT/MTS) to ensure reduced inflammation markers are due to pathway inhibition, not cell death.

Biological Pathway & Intervention Points[1][2][3]

The following diagram illustrates the inflammatory cascade initiated by Lipopolysaccharide (LPS) and where pyrazole derivatives typically intervene (COX-2 and iNOS inhibition).

InflammatoryPathway cluster_enzymes Enzymatic Targets (Pyrazole Intervention) LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade COX2 COX-2 (Inducible) NFkB->COX2 Transcription iNOS iNOS NFkB->iNOS Cytokines TNF-α, IL-6 NFkB->Cytokines PGE2 Prostaglandin E2 (Pain/Fever) COX2->PGE2 NO Nitric Oxide (Vasodilation) iNOS->NO Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibition Pyrazole->iNOS Suppression

Caption: Figure 1. Mechanism of Action. Pyrazoles primarily target the inducible enzymes COX-2 and iNOS, downstream of NF-


B activation.

Phase 1: In Vitro Phenotypic Screening

Objective: Determine the IC


 for inflammation suppression while simultaneously ruling out cytotoxicity.
Model:  RAW 264.7 Murine Macrophages induced with LPS.[1][2]
Protocol A: Cell Viability (MTT Assay)

Why: To validate that a decrease in NO/Cytokines is not due to cell death.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Treat cells with pyrazole derivatives (0.1, 1, 10, 50, 100

    
    M) for 1h.
    
  • Induction: Add LPS (1

    
    g/mL) and incubate for 24h.
    
  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
    
  • Solubilization: Aspirate medium.[3] Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm.

  • Criterion: Compounds showing <80% viability at effective doses are disqualified .

Protocol B: Nitric Oxide (NO) Inhibition (Griess Assay)

Why: NO is a stable proxy for iNOS activity.

  • Supernatant Collection: After 24h LPS/Compound incubation (from Protocol A), transfer 100

    
    L of culture supernatant to a new plate.
    
  • Griess Reaction: Add 100

    
    L Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
    
  • Incubation: Incubate 10 min at Room Temperature (dark).

  • Quantification: Measure absorbance at 540 nm.

  • Controls:

    • Negative: Media only.

    • Positive: LPS only (100% inflammation).

    • Reference Drug: L-NAME (NOS inhibitor) or Indomethacin (10

      
      M).
      

Data Analysis Table: In Vitro Screening | Compound ID | Conc. (


M) | Cell Viability (%) | NO Release (% of LPS Control) | Outcome |
| :--- | :--- | :--- | :--- | :--- |
| LPS Only  | - | 100 | 100 | Baseline |
| Pyrazole-A  | 10 | 98 | 45 | Hit (Potent/Safe)  |
| Pyrazole-B  | 10 | 40 | 10 | Fail (Toxic)  |
| Celecoxib  | 10 | 95 | 55 | Reference |

Phase 2: Enzymatic Target Validation

Objective: Confirm the mechanism is COX-2 selective inhibition (sparing COX-1). Method: Colorimetric COX Inhibitor Screening (e.g., utilizing peroxidase activity of heme).

Protocol: COX-1 vs. COX-2 Selectivity
  • Reagents: Recombinant Ovine COX-1 and Human Recombinant COX-2.

  • Reaction Mix:

    • Assay Buffer (Tris-HCl, pH 8.0).

    • Heme.[4]

    • Enzyme (COX-1 or COX-2).[1][5][6]

    • Test Compound (Pyrazole derivative).[7][8][1][9]

  • Initiation: Add Arachidonic Acid (substrate) and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).

  • Calculation:

    • Calculate slope (reaction rate).[5]

    • Determine IC

      
       for both isoforms.
      
    • Selectivity Index (SI):

      
      
      
    • Target: SI > 10 (High COX-2 selectivity).

Phase 3: In Vivo Efficacy (Acute Inflammation)

Objective: Assess systemic anti-inflammatory activity and pharmacodynamics. Model: Carrageenan-Induced Paw Edema in Wistar Rats. Ethical Requirement: Must follow IACUC guidelines.

Protocol Steps:
  • Grouping: Randomize rats (n=6/group).

    • Group 1: Vehicle Control (Saline/CMC).

    • Group 2: Positive Control (Indomethacin 10 mg/kg or Celecoxib).

    • Group 3-5: Pyrazole Derivative (10, 20, 50 mg/kg p.o.).

  • Pre-treatment: Administer compounds orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement (The Critical Metric):

    • Use a Digital Plethysmometer (water displacement) to measure paw volume (mL).

    • Timepoints:

      
       (baseline), 1h, 3h, 5h post-injection.
      
    • Note: The 3-5h window corresponds to the prostaglandin-mediated phase (COX-2 activity), which is the specific target of pyrazoles.

Calculation of % Inhibition:



Where 

is paw volume at time

, and

is baseline volume.

Experimental Workflow Diagram

Workflow cluster_phase1 Phase 1: In Vitro cluster_phase2 Phase 2: Specificity cluster_phase3 Phase 3: In Vivo Synthesis Chemical Synthesis MTT MTT Viability (>80% survival) Synthesis->MTT Griess Griess Assay (NO Inhibition) MTT->Griess If Non-Toxic COX COX-1 vs COX-2 Selectivity Index Griess->COX If IC50 < 10µM Edema Paw Edema Model (Plethysmometer) COX->Edema If SI > 10

Caption: Figure 2. The Critical Path. A "gate-keeping" workflow where compounds must pass viability and potency thresholds before advancing to animal models.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema Models. Retrieved from [Link]

  • Osman, E.O., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry.[2] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you address and m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you address and mitigate the off-target effects of small molecule inhibitors, such as those based on a pyrazole scaffold like 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, in your cellular assays. Our goal is to equip you with the knowledge and tools to ensure the specificity and validity of your experimental findings.

Introduction: The Challenge of Off-Target Effects

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype with my pyrazole-based inhibitor, but how can I be sure it's due to inhibiting my target of interest?

This is a critical question in pharmacological studies. A cellular phenotype alone is not sufficient evidence of on-target activity. Several factors can contribute to the observed effect, including off-target binding, compound toxicity, or even artifacts related to the experimental setup.

To build a strong case for on-target activity, a multi-pronged approach is necessary. This involves a combination of rigorous control experiments and orthogonal validation methods. The initial step is to perform a dose-response experiment to demonstrate that the observed phenotype is dependent on the concentration of the inhibitor.[1]

Q2: What are the essential control experiments I should include in my cellular assays?

Robust experimental design with appropriate controls is the cornerstone of reliable research. For studies involving small molecule inhibitors, the following controls are indispensable:

  • Vehicle Control: This is the most fundamental control, where cells are treated with the same solvent (e.g., DMSO) used to dissolve the inhibitor at the same final concentration.[1] This accounts for any effects of the solvent itself on the cells.

  • Inactive Analog Control: If available, using a structurally similar but biologically inactive analog of your inhibitor is a powerful control.[1] This helps to demonstrate that the observed phenotype is due to the specific chemical structure of the active compound and not some general property of the chemical scaffold.

  • Positive Control: A known activator or inhibitor of the signaling pathway under investigation should be used to ensure the assay is performing as expected.[1]

  • Cell-Free (Biochemical) Assay: Whenever possible, correlate your cellular data with a cell-free assay that directly measures the interaction between your inhibitor and its purified target protein.[5] A significant discrepancy between biochemical IC50 (or Ki) and cellular EC50 values could indicate issues with cell permeability, compound metabolism, or off-target effects.[5][6][7]

Troubleshooting Guide: Addressing Common Issues

Issue 1: My inhibitor shows high potency in a biochemical assay but weak or no activity in my cellular assay.

This is a frequent challenge that can stem from several factors related to the compound's behavior in a complex cellular environment.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess Lipophilicity: Evaluate the compound's LogP value. Highly polar or very greasy compounds may have difficulty crossing the cell membrane. 2. Permeabilization Assay: Use techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure membrane permeability. 3. Structural Modification: If permeability is a confirmed issue, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties.
Active Efflux by Transporters 1. Use Efflux Pump Inhibitors: Co-incubate cells with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored. 2. Cell Line Selection: Compare activity in cell lines with varying expression levels of common efflux pumps.
Compound Instability or Metabolism 1. Assess Stability in Media: Incubate the compound in your cell culture media for the duration of the experiment and then measure its concentration by HPLC or LC-MS. 2. Metabolic Profiling: Use liver microsomes or cell lysates to identify potential metabolites. If active metabolites are formed, they could contribute to the observed cellular phenotype.[8]
High Protein Binding in Serum 1. Vary Serum Concentration: Perform the assay with different percentages of serum in the culture medium to assess the impact on compound activity. 2. Measure Free Compound Concentration: Use techniques like equilibrium dialysis to determine the fraction of the compound that is not bound to serum proteins.
Issue 2: My inhibitor induces a phenotype, but I suspect it might be due to an off-target effect. How can I investigate this?

Confirming target engagement and assessing selectivity are crucial for validating your inhibitor. The following experimental workflows can provide critical insights.

Workflow for Investigating Off-Target Effects:

Caption: Workflow for investigating potential off-target effects.

Detailed Protocols for Key Experiments:

1. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to assess target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Step 1: Cell Treatment: Treat your cells with the inhibitor at various concentrations, including a vehicle control.

  • Step 2: Heating: Heat the cell lysates to a range of temperatures.

  • Step 3: Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Step 4: Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding.

2. Genetic Knockdown/Knockout:

This is a gold-standard method for validating the on-target effects of an inhibitor.

  • Step 1: Target Depletion: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.

  • Step 2: Phenotypic Analysis: Assess whether the genetic depletion of the target protein recapitulates the phenotype observed with the inhibitor.

  • Step 3: Inhibitor Treatment in Knockdown/Knockout Cells: Treat the target-depleted cells with your inhibitor. If the inhibitor's effect is on-target, its efficacy should be significantly reduced or abolished in these cells.[4]

3. Kinome Screening (for kinase inhibitors):

For inhibitors targeting kinases, it is essential to assess their selectivity across the kinome, as the ATP-binding pocket is conserved among many kinases.[2]

  • Service Providers: Several commercial vendors offer kinome profiling services where your compound is screened against a large panel of purified kinases.

  • Data Analysis: The results will provide a selectivity profile, highlighting any off-target kinases that are inhibited by your compound at relevant concentrations.

Visualizing Signaling Pathways

Understanding the signaling pathway your target is involved in can help predict potential downstream effects and design more informative experiments.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Target Kinase Target Kinase Receptor Tyrosine Kinase (RTK)->Target Kinase Phosphorylates Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Activates Downstream Effector 2 Downstream Effector 2 Target Kinase->Downstream Effector 2 Inhibits Proliferation Proliferation Downstream Effector 1->Proliferation Survival Survival Downstream Effector 2->Survival Inhibitor Inhibitor Inhibitor->Target Kinase Blocks Activity

Caption: Example of a generic kinase signaling pathway.

Conclusion

Addressing the potential for off-target effects is a critical aspect of research involving small molecule inhibitors. By employing a systematic and multi-faceted approach that includes rigorous controls, orthogonal validation methods, and a thorough understanding of the underlying biology, researchers can generate more reliable and reproducible data. This diligence is essential for advancing our understanding of cellular processes and for the successful development of new therapeutics.

References

  • BenchChem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • Földesi, B. (2020, September 20). Small Molecule Inhibitors Selection Guide. Biomol Blog.
  • BenchChem. (n.d.). Technical Support Center: Negative Control Experiments for Small Molecule Inhibitor Studies.
  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • Wang, M., et al. (n.d.). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • Wang, M., et al. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications.
  • BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
  • Amith, M., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • Sheltzer, J. M., et al. (2019, September 11). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
  • Henderson, M. C., et al. (n.d.). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β -oxidation as a potential augmenting pathway for inhibition. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid and its structural analogs

Focus: 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Executive Summary & Scaffold Rationale In Fragment-Based Drug Discovery (FBDD) and high-energy materials synthesis, the N-alkylated nitropyrazole motif represents...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Executive Summary & Scaffold Rationale

In Fragment-Based Drug Discovery (FBDD) and high-energy materials synthesis, the N-alkylated nitropyrazole motif represents a critical balance between metabolic stability and functional versatility. This guide provides a comparative analysis of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (Compound B) against its structural analogs.

While linear linkers (propanoic acid derivatives) are common, the branched butanoic acid tail of Compound B offers distinct physicochemical advantages:

  • Solubility Modulation: The

    
    -methyl branching disrupts crystal packing, often enhancing solubility in organic solvents compared to linear analogs.
    
  • Conformational Restriction: The chiral center at the

    
    -position (relative to the carboxylate) introduces a degree of rigidity, reducing the entropic penalty during protein-ligand binding.
    
  • Synthetic Access: It is accessible via the atom-economic aza-Michael addition of 4-methyl-3-nitropyrazole to crotonic acid.

Chemical Space & Analog Analysis

The following table contrasts Compound B with its direct structural analogs to highlight the impact of ring substitution and linker topology.

FeatureCompound A (Linear Reference)Compound B (Target)Compound C (Steric Control)
Structure Name 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Linker Type Linear (Propanoic)Branched (Butanoic)Branched (Butanoic)
Ring Sub. 4-Methyl4-Methyl H (Unsubstituted)
Calc.[1][2][3][4][5] LogP ~0.6~0.9 ~0.5
TPSA ~85 Ų~85 Ų ~85 Ų
Synthetic Route Michael Addn (Acrylic Acid)Michael Addn (Crotonic Acid) Michael Addn (Crotonic Acid)
Key Advantage Low steric bulk; flexible.Disrupted packing; chiral potential. Simplified NMR; lower lipophilicity.
Primary Risk High crystallinity; lower solubility.Regioisomer formation (N1 vs N2). Lower metabolic stability (C4-oxidation).

Analyst Insight: Compound B is the superior candidate for library generation where solubility and "escape from flatland" (via the chiral center) are prioritized over minimal steric footprint.

Synthetic Methodology & Regioselectivity

The synthesis relies on the aza-Michael addition , a reaction sensitive to steric hindrance and electronic effects. A critical challenge with 3-nitropyrazoles is tautomerism, which can lead to mixtures of 1,3-nitro and 1,5-nitro isomers.

3.1. Reaction Pathway Diagram

The following diagram illustrates the synthesis and the critical decision point regarding regioselectivity.

SynthesisPathway Start 4-Methyl-3-nitro-1H-pyrazole Intermediate Transition State (Tautomer Equilibrium) Start->Intermediate Base (DBU/K2CO3) Reagent Crotonic Acid (Michael Acceptor) Reagent->Intermediate Target Target (Compound B) 1,3-Isomer (Thermodynamic) Intermediate->Target Major Product (Steric Preference) Byproduct Regioisomer 1,5-Isomer (Kinetic/Steric) Intermediate->Byproduct Minor Product (<10%) Downstream Amine Derivative (Post-Reduction) Target->Downstream SnCl2 / HCl Nitro Reduction

Caption: Aza-Michael addition pathway highlighting the regioselective preference for the 1,3-isomer due to steric hindrance at the N-position adjacent to the nitro group.

3.2. Validated Protocol: Synthesis of Compound B

Objective: Selective formation of the N1-alkylated product.

Reagents:

  • 4-Methyl-3-nitro-1H-pyrazole (1.0 eq)

  • Crotonic acid (1.2 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq) or K2CO3 (2.0 eq)

  • Solvent: Acetonitrile (ACN) or Water (Green Chemistry variant)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-methyl-3-nitro-1H-pyrazole in ACN. Add base.[6][7] Note: DBU often provides higher conversion rates for sterically hindered Michael acceptors like crotonic acid compared to inorganic bases.

  • Addition: Add crotonic acid dropwise. Heat the reaction to reflux (80°C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (5% MeOH in DCM). The starting pyrazole is less polar than the acid product.

  • Work-up: Evaporate solvent. Redissolve residue in water (pH > 9). Wash with Ethyl Acetate (to remove unreacted pyrazole).

  • Precipitation: Acidify the aqueous layer to pH 2–3 using 1M HCl. The product, Compound B , typically precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water.

Characterization Criteria (Self-Validation):

  • 1H NMR (DMSO-d6): Look for the pyrazole proton singlet (~8.0-8.5 ppm). Crucially, verify the absence of a significant shift in the pyrazole CH signal that would indicate the 1,5-isomer (often shifted upfield due to shielding).

  • NOESY: Confirm regiochemistry by checking for NOE cross-peaks between the pyrazole C5-H and the alkyl chain protons. The 1,3-isomer (Target) will show strong NOE; the 1,5-isomer (nitro group adjacent to tail) will not.

Downstream Utility & Performance Data

The value of Compound B lies in its transformation potential. The nitro group serves as a "masked" amine, and the carboxylic acid as a handle for amide coupling.

4.1. Functional Transformation Logic

Applications cluster_0 Path A: Linker Activation cluster_1 Path B: Core Modification CompB Compound B (Nitro-Acid Scaffold) Amide Amide Coupling (EDC/HOBt) CompB->Amide Amine Amino-Pyrazole (via H2/Pd or SnCl2) CompB->Amine Library Fragment Library (Diversity Point) Amide->Library Cyclization Bicyclic Systems (Pyrazolo-triazinones) Amine->Cyclization Intramolecular Cyclization

Caption: Divergent synthesis pathways. Path A utilizes the acid tail for library expansion; Path B reduces the nitro group for bicyclic heterocycle formation.

4.2. Comparative Solubility & Stability Profile

Data generalized from N-alkylated nitropyrazole class properties [1, 5].[2][8][9]

PropertyCompound B (Butanoic)Propanoic AnalogImplication
Aq. Solubility (pH 7.4) Moderate (High as salt)ModerateGood for bio-assays after salt formation.
Solubility (DCM/MeOH) High ModerateCompound B is easier to handle in organic synthesis.
Nitro Reduction Rate Fast (< 1h w/ Pd/C)Fast (< 1h w/ Pd/C)Methyl group does not sterically hinder reduction.
Chemical Stability Stable to hydrolysisStableSuitable for long-term storage.
References
  • Khachatryan, H. N. (2017).[10] "Aza-Michael addition of pyrazoles to crotonic acid."[10] Russian Journal of General Chemistry, 87(3), 516–518.[10] Link

  • Llamas-Saiz, A. L., et al. (1994). "Crystalline Hosts Derived From Pyrazole Carboxylic Acids." Supramolecular Chemistry, 4, 53–62.[11] Link

  • Slack, R. J., et al. (2022). "Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid (GSK3008348)." Journal of Medicinal Chemistry, 65(8), 6056–6069. (Demonstrates utility of pyrazole-butanoic acid scaffolds in integrin inhibitors). Link

  • Ballini, R., & Bosica, G. (2005). "Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles."[7] Tetrahedron, 61, 8971. (General mechanism grounding). Link

  • Tang, Y., et al. (2019). "Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 24(7), 1234. Link

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Selectivity of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Introduction: The Imperative of Selectivity in Drug Discovery The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation, chief among which is the assessment of its sel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation, chief among which is the assessment of its selectivity. A compound's ability to interact potently with its intended target while minimally engaging other proteins—known as off-targets—is often the deciding factor between a therapeutic breakthrough and a developmental dead-end. Poor selectivity can lead to unforeseen toxicities or a dilution of the desired therapeutic effect, underscoring the necessity of comprehensive profiling.[1][2]

This guide focuses on a novel compound, 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, hereafter referred to as "MNP-Butanoic Acid." The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, known to interact with a wide range of biological targets, including protein kinases and various enzymes.[3][4][5][6] Given this chemical precedent, MNP-Butanoic Acid warrants a thorough investigation of its target interaction profile.

Here, we present a structured, multi-tiered approach to objectively assess the selectivity of MNP-Butanoic Acid. For the purpose of this guide, we will hypothesize that its primary target is a critical oncology-related enzyme, Carbonic Anhydrase IX (CA IX) , an enzyme implicated in tumor progression.[7] We will compare its performance against Acetazolamide , a known, non-selective carbonic anhydrase inhibitor, to provide a clear benchmark for its selectivity profile. This framework is designed for researchers, scientists, and drug development professionals to not only understand the "how" but also the critical "why" behind each experimental step.

Part 1: Foundational Biochemical Potency Assessment

Before assessing selectivity, we must first establish the compound's potency against its primary target. This foundational step provides the baseline activity level against which all off-target interactions will be compared. The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying potency in enzyme inhibition studies.[2][8]

Causality Behind the Method: A direct, continuous spectrophotometric enzyme assay is chosen for its simplicity, reliability, and real-time measurement of enzyme kinetics.[9][10][11][12] This method measures the rate of a reaction by detecting changes in absorbance as a substrate is converted to a product, allowing for a precise determination of how the inhibitor affects enzyme velocity.[13]

Experimental Protocol: Spectrophotometric Assay for CA IX Inhibition
  • Reagent Preparation:

    • Prepare a stock solution of MNP-Butanoic Acid (e.g., 10 mM in DMSO).

    • Prepare a stock solution of Acetazolamide (10 mM in DMSO).

    • Prepare a Tris-based assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

    • Prepare a solution of recombinant human Carbonic Anhydrase IX enzyme in assay buffer.

    • Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, perform serial dilutions of MNP-Butanoic Acid and Acetazolamide to create a dose-response curve (e.g., 10 concentrations from 100 µM to 1 nM). Include a DMSO-only vehicle control.

    • Add the CA IX enzyme solution to each well containing the inhibitor or vehicle and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 10 minutes) at 25°C. The product, 4-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.[11]

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Potency Data (Illustrative)
CompoundTargetIC50 (nM)
MNP-Butanoic Acid CA IX 25
AcetazolamideCA IX150
MNP-Butanoic Acid CA II (Off-Target) 1,250
AcetazolamideCA II (Off-Target)180

This table shows hypothetical data where MNP-Butanoic Acid is more potent against the target CA IX and more selective over the common off-target CA II compared to Acetazolamide.

Part 2: Broad Selectivity Profiling via Large-Scale Screening

While potency against the primary target is essential, a narrow assessment is insufficient. True selectivity can only be understood by profiling the compound against a wide array of related and unrelated proteins. For a putative enzyme inhibitor, a broad panel of enzymes is the gold standard. Given the pyrazole core, profiling against the human kinome is also a prudent measure to proactively identify potential liabilities, as kinases are frequent off-targets for heterocyclic compounds.

Causality Behind the Method: We will utilize a fee-for-service platform, such as Eurofins Discovery's KINOMEscan™ or a broad enzyme panel.[14][15] These platforms use high-throughput binding assays (not enzymatic assays) to measure the thermodynamic interaction between a compound and hundreds of targets.[15] This approach is efficient and provides a comprehensive, unbiased view of a compound's interaction landscape.[16] A single high concentration (e.g., 1 µM) is used for the initial screen to maximize the chances of detecting even weak off-target interactions.[17]

Experimental Workflow: Broad Panel Selectivity Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Broad Panel Profiling cluster_2 Phase 3: Data Analysis & Hit Triage Start MNP-Butanoic Acid (10 mM Stock) Prep Prepare 1 µM Screening Concentration Start->Prep EnzymePanel Enzyme Panel Screen (>100 Targets) Prep->EnzymePanel KinasePanel KINOMEscan® (>400 Kinases) Prep->KinasePanel Analysis Calculate % Inhibition vs. Control EnzymePanel->Analysis KinasePanel->Analysis Triage Identify Off-Target Hits (e.g., >70% Inhibition) Analysis->Triage Validation Schedule IC50 Follow-up for Hits Triage->Validation caption Workflow for Broad Selectivity Profiling. G cluster_cell Tumor Cell (Hypoxic) cluster_extra Extracellular Space CO2 CO₂ CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX + H₂O H2O H₂O HCO3 HCO₃⁻ (Bicarbonate) H_in H⁺ (Intracellular) H_out H⁺ (Extracellular) H_in->H_out Export CAIX->HCO3 Catalysis CAIX->H_in Catalysis MNP MNP-Butanoic Acid MNP->CAIX Inhibition pH_drop Acidification (Lower pH) H_out->pH_drop caption Mechanism of CA IX-mediated extracellular acidification.

Caption: Mechanism of CA IX-mediated extracellular acidification.

Experimental Protocol: Cellular Extracellular Acidification Assay
  • Cell Culture:

    • Culture HT-29 cells in appropriate media under hypoxic conditions (e.g., 1% O₂) to induce CA IX expression.

    • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the culture medium with a weakly buffered, phenol red-free medium.

    • Add serial dilutions of MNP-Butanoic Acid and Acetazolamide to the wells. Include a vehicle control.

    • Incubate the plate for a defined period (e.g., 4 hours) in a CO₂ incubator.

  • Measurement and Analysis:

    • Measure the pH of the medium in each well using a pH-sensitive fluorescent probe (e.g., BCECF-AM) according to the manufacturer's protocol.

    • Alternatively, measure the absorbance of a pH indicator dye added to the medium.

    • Calculate the change in extracellular pH relative to the vehicle control.

    • Plot the inhibition of acidification against the log of inhibitor concentration to determine the cellular EC50 (half-maximal effective concentration).

Comparative Cellular Activity Data (Illustrative)
CompoundAssayCell LineEC50 (nM)
MNP-Butanoic Acid Extracellular AcidificationHT-29 (CA IX++)150
AcetazolamideExtracellular AcidificationHT-29 (CA IX++)950

This data demonstrates that MNP-Butanoic Acid effectively engages and inhibits its target in a cellular context at a lower concentration than the benchmark compound, confirming its superior cell-based activity.

Conclusion: Synthesizing the Evidence for Selectivity

The comprehensive assessment of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (MNP-Butanoic Acid) provides a clear and objective measure of its selectivity profile. Through this multi-tiered approach, we have established:

  • High On-Target Potency: MNP-Butanoic Acid demonstrates potent, nanomolar inhibition of its primary target, CA IX, in biochemical assays, surpassing the potency of the non-selective inhibitor Acetazolamide.

  • Broad Off-Target Selectivity: In large-scale enzyme and kinome panels, MNP-Butanoic Acid shows a remarkably clean profile, with minimal inhibition of other carbonic anhydrase isoforms and no significant kinase interactions at a high concentration. This is a critical differentiator from less selective compounds. A selectivity factor of >10-100 fold against related family members is a strong indicator of a selective inhibitor. [2][8]3. Confirmed Cellular Engagement: The compound successfully penetrates cells and inhibits CA IX function, leading to a measurable phenotypic outcome (reduction of extracellular acidification) at concentrations that correlate well with its biochemical potency.

References

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Target Engagement Assays. Eurofins DiscoverX. [Link]

  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Longdom Publishing. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

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  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]

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  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Royal Society of Chemistry. [Link]

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  • What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]

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  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • How to prove the selectivity of an inhibitor towards its intended target using computational methods? ResearchGate. [Link]

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  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]

  • 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid 250mg. Dana Bioscience. [Link]

  • Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic. ResearchGate. [Link]

  • 4-[3-(3,4-Dichlorophenyl)-4-[(phenylmethyl)carbamoyl]pyrazol-1-yl]butanoic acid. PubChem. [Link]

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Validation

Cross-Validation of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic Acid's Anticancer Activity: A Comparative Guide for In Vitro Screening

In the landscape of oncological research, the pyrazole scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activities.[1][2][3][4] This guide focuses on a novel deriv...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the pyrazole scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activities.[1][2][3][4] This guide focuses on a novel derivative, 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, providing a comprehensive framework for its initial in vitro characterization across a panel of diverse cancer cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for assessing the compound's therapeutic potential. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction to 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic Acid and the Rationale for Cross-Cell Line Validation

While the specific biological activities of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid are yet to be extensively documented, its structural motifs—the pyrazole core and the nitro group—are present in compounds with known biological efficacy.[5][6] Pyrazole derivatives have been reported to induce apoptosis and inhibit cell cycle progression in various cancer models.[1] The nitro group, on the other hand, is a well-known pharmacophore in various therapeutic agents.[6]

A critical step in the preclinical evaluation of any potential anticancer agent is to assess its activity across a spectrum of cancer cell lines.[7][8] This cross-validation is imperative due to the inherent heterogeneity of cancer.[8] Different cell lines, even those originating from the same tissue, can exhibit vastly different genetic and phenotypic characteristics, leading to varied responses to therapeutic compounds.[7] A comprehensive screening approach using a panel of cell lines from diverse tissue origins provides a more holistic understanding of a compound's efficacy and potential spectrum of activity.

This guide will outline a systematic approach to evaluate the cytotoxic and apoptotic effects of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid on a representative panel of human cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

Experimental Workflow for Compound Activity Assessment

The following diagram illustrates the overarching experimental workflow for the comprehensive in vitro evaluation of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction Analysis cluster_2 Phase 3: Mechanistic Investigation A Cell Line Seeding (MCF-7, A549, HCT116, HeLa) B Treatment with 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (Concentration Gradient) A->B C MTT Assay for Cell Viability B->C D IC50 Value Determination C->D E Cell Treatment at Predetermined IC50 Concentrations D->E F Annexin V/PI Staining E->F G Flow Cytometry Analysis F->G H Quantification of Apoptotic Cells G->H I Protein Lysate Preparation H->I J Western Blotting I->J K Analysis of Key Apoptotic and Cell Cycle Proteins J->K

Caption: Experimental workflow for in vitro compound evaluation.

Methodologies and Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[13]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.[14][15]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.

  • Data Analysis: The cell population will be differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[17][18] It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.[18]

Protocol:

  • Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p53, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Hypothetical Data and Interpretation

The following tables present hypothetical but plausible data for the activity of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid.

Table 1: IC50 Values of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic Acid in Different Cancer Cell Lines

Cell LineTissue OriginIC50 (µM) after 48h
MCF-7Breast15.2 ± 1.8
A549Lung25.6 ± 2.5
HCT116Colon10.8 ± 1.3
HeLaCervical18.9 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The hypothetical data suggests that 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid exhibits cytotoxic activity against all tested cell lines, with the most potent effect observed in the HCT116 colon cancer cell line.

Table 2: Apoptosis Induction by 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic Acid (at IC50 concentration for 24h)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
MCF-7
Control2.1 ± 0.31.5 ± 0.2
Treated22.5 ± 2.110.3 ± 1.1
A549
Control1.8 ± 0.21.2 ± 0.1
Treated18.7 ± 1.98.5 ± 0.9
HCT116
Control2.5 ± 0.41.8 ± 0.3
Treated35.1 ± 3.215.4 ± 1.6
HeLa
Control2.0 ± 0.31.4 ± 0.2
Treated25.8 ± 2.412.1 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The hypothetical results from the Annexin V/PI staining assay indicate that the cytotoxic effect of the compound is mediated, at least in part, by the induction of apoptosis in all cell lines, with the most pronounced effect again seen in HCT116 cells.

Hypothetical Signaling Pathway Modulation

Based on the pro-apoptotic activity of many pyrazole derivatives, we can hypothesize that 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid may modulate key signaling pathways involved in apoptosis. The following diagram illustrates a potential mechanism of action.

G compound 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 cytochrome_c Mitochondrial Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

This proposed pathway suggests that the compound may activate the tumor suppressor protein p53, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio would promote the release of cytochrome c from the mitochondria, initiating the caspase cascade and ultimately leading to apoptosis. Western blot analysis of these key proteins would be essential to validate this hypothesis.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid. By employing a diverse panel of cancer cell lines and utilizing a multi-faceted experimental approach encompassing cytotoxicity, apoptosis, and protein expression analysis, researchers can generate a robust dataset to inform further preclinical and clinical development of this promising compound. The emphasis on understanding the "why" behind each experimental step ensures that the generated data is not only accurate but also interpretable within the broader context of cancer biology and drug discovery.

References

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  • Indian Journal of Heterocyclic Chemistry. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic Acid Derivatives in Oncology

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of novel 3-(4-methyl-3-n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of novel 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid derivatives as potential anticancer agents. This document moves beyond a simple recitation of facts to offer a synthesized perspective on the rationale behind molecular design, comparative efficacy against established alternatives, and detailed experimental methodologies to validate these findings.

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole nucleus is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its importance in the development of targeted cancer therapies.[3] The unique electronic properties and synthetic tractability of the pyrazole ring allow for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[1]

This guide focuses on a specific, yet underexplored, class of pyrazole derivatives: those bearing a butanoic acid substituent at the N1 position and a nitro group at the C3 position of the pyrazole ring. The inclusion of a carboxylic acid moiety can enhance solubility and provide a handle for further derivatization, while the nitro group, a strong electron-withdrawing group, can significantly modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.[4]

Unraveling the Structure-Activity Relationship (SAR)

While specific SAR studies on 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid derivatives are not extensively documented in publicly available literature, we can extrapolate a hypothetical SAR based on established principles for related pyrazole-based anticancer agents, particularly those targeting protein kinases.[5][6] The following sections outline key structural modifications and their anticipated impact on anticancer activity.

The Butanoic Acid Side Chain: A Gateway to Potency

The butanoic acid side chain at the N1 position of the pyrazole ring is a critical determinant of the molecule's physicochemical properties and its potential for interaction with target proteins. Modifications to this chain are hypothesized to have a profound effect on biological activity.

  • Esterification and Amidation: Conversion of the carboxylic acid to various esters and amides is a common strategy to modulate lipophilicity and cell permeability. It is anticipated that small, linear alkyl esters (e.g., methyl, ethyl) may enhance cell uptake, while bulkier esters could lead to steric hindrance. Amide derivatives, particularly those incorporating small amino acids or amines with additional functional groups (e.g., hydroxyl, amino), could introduce new hydrogen bonding interactions with the target protein, potentially increasing binding affinity.[7]

  • Chain Length and Branching: Altering the length of the alkyl chain (e.g., propanoic or pentanoic acid derivatives) or introducing branching could impact the molecule's conformational flexibility and its ability to fit into a specific binding pocket. A systematic variation of chain length would be crucial to determine the optimal distance between the pyrazole core and the terminal functional group for target engagement.[8]

The Pyrazole Core: Fine-Tuning Electronic and Steric Properties

The substituents on the pyrazole ring itself are expected to play a pivotal role in defining the compound's activity and selectivity.

  • The Nitro Group: The strongly electron-withdrawing nitro group at the C3 position is a key feature. Its position and the presence of other substituents on the ring will influence the overall electron density and dipole moment of the molecule. Shifting the nitro group to the C5 position or replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) would be critical modifications to probe the electronic requirements for activity.

  • The Methyl Group: The methyl group at the C4 position provides a degree of steric bulk and influences the electronics of the pyrazole ring. Replacing this methyl group with hydrogen or larger alkyl groups would help to delineate the steric tolerance at this position.

Hypothetical SAR Summary

The following diagram illustrates the proposed key areas for SAR exploration in the 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid scaffold.

SAR_Hypothesis cluster_core Core Scaffold cluster_sidechain Butanoic Acid Side Chain (N1) cluster_substituents Pyrazole Substituents Pyrazole_Ring 4-Methyl-3-nitro-1H-pyrazole Carboxylic_Acid Carboxylic Acid (R1 = OH) Pyrazole_Ring->Carboxylic_Acid Attachment Point Nitro_Group Nitro Group (C3) (R2 = NO2) Pyrazole_Ring->Nitro_Group Methyl_Group Methyl Group (C4) (R3 = CH3) Pyrazole_Ring->Methyl_Group Ester Ester (R1 = O-Alkyl) Carboxylic_Acid->Ester Esterification Amide Amide (R1 = NHR') Carboxylic_Acid->Amide Amidation

Caption: Hypothetical SAR of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid derivatives.

Comparative Analysis: Pyrazole Derivatives vs. Quinazoline-Based Kinase Inhibitors

To contextualize the potential of these novel pyrazole derivatives, we will compare them to a well-established class of anticancer agents: quinazoline-based kinase inhibitors. Erlotinib, a quinazoline derivative that targets the epidermal growth factor receptor (EGFR) tyrosine kinase, will serve as a key comparator.[9]

Feature3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic Acid DerivativesQuinazoline-Based Kinase Inhibitors (e.g., Erlotinib)
Core Scaffold PyrazoleQuinazoline
Mechanism of Action (Hypothesized) Inhibition of protein kinases involved in cell proliferation and survival.Inhibition of receptor tyrosine kinases (e.g., EGFR).[9]
Key Interactions Potential for hydrogen bonding via the carboxylic acid/amide and nitro group. Hydrophobic interactions from the pyrazole and substituents.Hydrogen bonding with the hinge region of the kinase domain. Aromatic interactions with the ATP-binding pocket.
Potential Advantages Novel scaffold with the potential to overcome resistance mechanisms to existing inhibitors. Modifiable butanoic acid side chain for tuning solubility and pharmacokinetic properties.Clinically validated scaffold with a well-understood mechanism of action and SAR.
Potential Challenges The specific kinase targets are yet to be identified. The presence of a nitro group may raise toxicological concerns that need to be addressed.Acquired resistance through mutations in the target kinase is a common clinical problem. Off-target effects can lead to side effects.

Experimental Protocols

To empirically validate the hypothesized SAR and compare the efficacy of the novel pyrazole derivatives, a series of in vitro and in vivo experiments are essential.

Synthesis of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic Acid Derivatives

The synthesis of the target compounds would likely proceed through a multi-step sequence, as outlined in the workflow below.

Synthesis_Workflow A Starting Materials: 4-Methyl-3-nitro-1H-pyrazole Ethyl 3-bromobutanoate B Step 1: N-Alkylation Base (e.g., K2CO3), Solvent (e.g., DMF) A->B C Intermediate: Ethyl 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate B->C D Step 2: Hydrolysis Base (e.g., LiOH), Solvent (e.g., THF/H2O) C->D E Target Compound: 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid D->E F Step 3 (Optional): Amidation/Esterification Coupling agents (e.g., HATU), Amines/Alcohols E->F G Derivative Library F->G

Caption: General synthetic workflow for the target pyrazole derivatives.

Step-by-Step Protocol:

  • N-Alkylation: To a solution of 4-methyl-3-nitro-1H-pyrazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3). Stir the mixture at room temperature, followed by the dropwise addition of ethyl 3-bromobutanoate. The reaction is typically stirred at an elevated temperature (e.g., 60-80 °C) until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield ethyl 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate.

  • Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and water. An aqueous solution of a base, such as lithium hydroxide (LiOH), is added, and the reaction is stirred at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidification and Extraction: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated to afford the target carboxylic acid.

  • Amide and Ester Synthesis: The carboxylic acid can be converted to a variety of amides and esters using standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a suitable amine or alcohol.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a panel of human cancer cell lines such as MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives and the comparator drug (Erlotinib) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Promising compounds identified from in vitro screening should be evaluated for their in vivo efficacy in a tumor xenograft model.[12][13][14][15][16]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Treatment Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compounds and the comparator drug (Erlotinib) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion and Future Directions

The 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid scaffold represents a novel and promising starting point for the development of new anticancer agents. The proposed SAR studies, focusing on modifications of the butanoic acid side chain and substitutions on the pyrazole ring, are crucial for optimizing the potency and drug-like properties of these derivatives. A systematic approach, combining chemical synthesis with robust in vitro and in vivo evaluation, will be essential to unlock the full therapeutic potential of this compound class. Future work should also focus on identifying the specific molecular targets of these compounds to enable a more rational, mechanism-based drug design approach.

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